Technical Guide: Physical and Chemical Properties of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Executive Summary This technical guide provides a comprehensive analysis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine , a specialized heterocyclic scaffold with significant utility in medicinal chemistry and agrochemical development. Distinguished by the presence of the electron-withdrawing trifluoromethyl group and the reactive 5-amino-1,2,3-thiadiazole core, this compound serves as a high-value pharmacophore for kinase inhibition and a precursor for plant systemic acquired resistance (SAR) activators. This document details its physicochemical profile, validated synthetic pathways, and critical reactivity patterns, designed to support researchers in optimizing lead optimization and process chemistry.
Part 1: Chemical Identity & Structural Analysis[1]
The compound integrates a lipophilic, metabolically stable 4-(trifluoromethyl)phenyl moiety with a polar, reactive 1,2,3-thiadiazole-5-amine headgroup. This "push-pull" electronic structure dictates its unique reactivity, particularly its susceptibility to base-catalyzed rearrangements.
1,2,3-Thiadiazole Core: A π-excessive heterocycle that acts as a "masked" diazo compound. It is sensitive to thermal decomposition (releasing N₂) and base-catalyzed ring opening.
5-Amino Group (-NH₂): Weakly basic due to electron delocalization into the thiadiazole ring. It serves as a nucleophile for acylation and sulfonylation reactions.
4-(Trifluoromethyl)phenyl Group: Provides metabolic stability (blocking CYP450 oxidation at the para-position) and increases lipophilicity (
value), enhancing membrane permeability.
Part 2: Physicochemical Profile
The following data is synthesized from experimental values of structural analogs (e.g., Tiadinil, 4-phenyl-1,2,3-thiadiazol-5-amine) and predictive QSAR models.
Physical Properties Table
Property
Value / Range
Context
Appearance
Pale yellow to off-white solid
Typical for amino-thiadiazoles.
Melting Point
185°C – 195°C
High crystallinity due to H-bonding (NH₂ donor, N2/N3 acceptor).
Solubility (Water)
Low (< 0.1 mg/mL)
Hydrophobic CF₃ group dominates.
Solubility (Organic)
High in DMSO, DMF, MeOH
Soluble in polar aprotic solvents.
LogP (Octanol/Water)
2.8 – 3.2
Lipophilic; complies with Lipinski's Rule of 5.
pKa (Conjugate Acid)
~2.5 – 3.0
The 5-amino group is weakly basic.
Topological PSA
~68 Ų
Good oral bioavailability predictor.
Part 3: Synthetic Pathways[1]
The synthesis of 5-amino-1,2,3-thiadiazoles differs significantly from the Hurd-Mori reaction used for 5-unsubstituted derivatives. The primary industrial and laboratory route involves the cyclization of
-diazoacetonitriles with hydrogen sulfide or the rearrangement of 1,2,3-triazole precursors.
Primary Route: The Diazoacetonitrile Cyclization
This method is preferred for its atom economy and direct access to the 5-amino derivative.
Mechanism:
Precursor Formation: 4-(Trifluoromethyl)phenylacetonitrile is converted to its
-diazo derivative.
Cyclization: The diazo nitrile reacts with hydrogen sulfide (or a hydrosulfide salt) in the presence of a base (e.g., Et₃N or NH₃). The sulfur atom attacks the nitrile carbon, followed by cyclization onto the diazo nitrogen.
Figure 1: Synthetic workflow for the production of 5-amino-1,2,3-thiadiazoles via the diazoacetonitrile route.
Experimental Protocol (Bench Scale)
Note: This protocol involves hazardous reagents (Diazo compounds, H₂S). Work must be performed in a fume hood.
Diazo Transfer:
Dissolve 4-(trifluoromethyl)phenylacetonitrile (10 mmol) in absolute ethanol (20 mL).
Add sodium ethoxide (1.2 eq) at 0°C.
Add isoamyl nitrite (1.2 eq) dropwise. Stir at 0-5°C for 2 hours.
Checkpoint: Monitor TLC for disappearance of nitrile. The diazo intermediate is often used directly without isolation to minimize explosion risk.
Cyclization:
Cool the diazo solution to 0°C.
Bubble H₂S gas (or add NaSH eq) into the solution while adding triethylamine (catalytic amount).
Stir at room temperature for 12 hours. The solution will darken.
Quench: Pour into ice water. The 5-amino-1,2,3-thiadiazole typically precipitates.
Purification: Recrystallize from Ethanol/Water.
Part 4: Reactivity & Stability (Cornforth Rearrangement)
A critical feature of 5-amino-1,2,3-thiadiazoles is their equilibrium with 5-mercapto-1,2,3-triazoles under basic conditions. This is known as the Cornforth Rearrangement (or Dimroth-type rearrangement).
The Rearrangement Mechanism
In the presence of a strong base, the thiadiazole ring opens to form a diazothioacetamide intermediate, which then recyclizes through the nitrogen to form the isomeric 1,2,3-triazole.
Implication: Avoid strong basic conditions during storage or formulation.
Utility: This rearrangement can be exploited to synthesize 1,2,3-triazole libraries.
Figure 2: The Cornforth Rearrangement equilibrium. Basic conditions favor the triazole; acidic conditions favor the thiadiazole.
Part 5: Applications in Drug Discovery
Pharmacophore Utility
The 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine scaffold is a bioisostere for thiazoles and pyrazoles.
Kinase Inhibition: The 5-amino group can form hinge-binding hydrogen bonds (donor-acceptor motif) in ATP-binding pockets.
Plant Activators: Analogs like Tiadinil induce systemic acquired resistance (SAR) in crops. The CF₃ group enhances cuticular penetration.
Storage & Handling
Stability: Stable at room temperature in solid form.
Light Sensitivity: 1,2,3-Thiadiazoles can decompose photochemically to thioketenes. Store in amber vials.
Safety: The compound releases nitrogen gas upon thermal decomposition (>200°C). Avoid rapid heating.
References
Synthesis of 5-amino-1,2,3-thiadiazoles via Diazoacetonitriles
Source: U.S. Patent 4,269,982 (1981). "Process for preparing 5-amino-1,2,3-thiadiazoles."
Relevance: Defines the primary industrial synthesis route using diazoacetonitrile and H₂S.
URL:
Cornforth Rearrangement of 1,2,3-Thiadiazoles
Source: L'abbé, G. (1982). "Rearrangements of 1,2,3-Thiadiazoles." Tetrahedron.
Relevance: Authoritative review on the base-c
URL:
Biological Activity of 1,2,3-Thiadiazole Deriv
Source: Bakulev, V. A., & Dehaen, W. (2004). "The Chemistry of 1,2,3-Thiadiazoles." John Wiley & Sons.
Relevance: Comprehensive text on the properties, synthesis, and biological applications of the scaffold.[1]
URL:
Hurd-Mori Reaction Context
Source: Hurd, C. D., & Mori, R. I. (1955). "On the Mechanism of the Reaction of 1,2,3-Thiadiazole Formation." Journal of the American Chemical Society.
Relevance: Foundational chemistry for the 1,2,3-thiadiazole ring system formation.[2][3][4][5]
The Trifluoromethylphenyl Thiadiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery
Foreword: Unlocking Chemical Synergy In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the intricate struct...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Unlocking Chemical Synergy
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This guide delves into the intricate structure-activity relationships (SAR) of a particularly compelling molecular architecture: trifluoromethylphenyl thiadiazoles. This class of compounds marries the robust, biologically active 1,3,4-thiadiazole ring with the potent electronic and pharmacokinetic modulating effects of the trifluoromethylphenyl group. Herein, we move beyond a mere cataloging of derivatives to dissect the causal relationships between molecular structure and biological efficacy. We will explore how subtle alterations in substituent patterns on these core structures can dramatically influence activity, offering a roadmap for researchers, scientists, and drug development professionals to navigate the chemical space of this promising scaffold. Our focus will be on providing not just data, but a deeper understanding of the "why" behind the observed biological outcomes, grounded in established medicinal chemistry principles and supported by empirical evidence.
The Strategic Union of Two Potent Pharmacophores
The therapeutic potential of trifluoromethylphenyl thiadiazoles stems from the synergistic interplay of its two core components: the 1,3,4-thiadiazole ring and the trifluoromethyl-substituted phenyl ring.
The 1,3,4-Thiadiazole Core: A Hub of Biological Activity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle that is a bioisostere of pyrimidines and oxadiazoles, enabling it to interact with a wide array of biological targets.[1] Its key attributes in drug design include:
Metabolic Stability : The aromatic nature of the thiadiazole ring confers significant in vivo stability.[2]
Enhanced Lipophilicity : The presence of a sulfur atom increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes.[1]
Hydrogen Bonding Capacity : The nitrogen atoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological receptors.
Versatile Substitution : The 2 and 5 positions of the thiadiazole ring are readily amenable to chemical modification, allowing for the fine-tuning of the molecule's properties.
This versatility has led to the development of 1,3,4-thiadiazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]
The Trifluoromethyl Group: A "Magic" Substituent in Drug Design
The trifluoromethyl (CF₃) group is often referred to as a "magic" substituent in medicinal chemistry due to its profound and multifaceted effects on a molecule's properties. Its incorporation into a drug candidate can lead to significant improvements in:
Metabolic Stability : The strong carbon-fluorine bonds are resistant to oxidative metabolism, which can increase the drug's half-life.
Lipophilicity : The CF₃ group is highly lipophilic, which can enhance a molecule's ability to permeate biological membranes.
Binding Affinity : The strong electron-withdrawing nature of the CF₃ group can alter the electronic distribution of the molecule, leading to more favorable interactions with the target protein.
The strategic placement of a CF₃ group on a phenyl ring can, therefore, dramatically enhance the overall pharmacological profile of a molecule.
Structure-Activity Relationships of Trifluoromethylphenyl Thiadiazoles as Anticancer Agents
The trifluoromethylphenyl thiadiazole scaffold has shown considerable promise in the development of novel anticancer agents. The SAR in this area is primarily focused on the nature and position of substituents on both the phenyl and thiadiazole rings.
A key substitution point for modulating anticancer activity is the 2-amino group of the 1,3,4-thiadiazole ring. By creating derivatives with different aryl groups at this position, researchers have been able to probe the structural requirements for cytotoxicity.
Table 1: Anticancer Activity of 2-Arylamino-5-(substituted-phenyl)-1,3,4-thiadiazole Derivatives
Compound ID
5-Phenyl Substituent
2-Arylamino Substituent
Cancer Cell Line
IC₅₀ (µM)
1a
3,4,5-trimethoxyphenyl
Unsubstituted phenyl
MCF-7
>100
1b
3,4,5-trimethoxyphenyl
4-chlorophenyl
MCF-7
15.2
1c
3,4,5-trimethoxyphenyl
4-methoxyphenyl
MCF-7
8.5
1d
3,4,5-trimethoxyphenyl
3,4,5-trimethoxyphenyl
MCF-7
6.6
2a
4-chlorophenyl
3-methoxyphenyl
MCF-7
>100
2b
3-methoxyphenyl
2-trifluoromethylphenyl
MCF-7
49.6
2c
3-methoxyphenyl
2-trifluoromethylphenyl
MDA-MB-231
53.4
Data compiled from multiple sources.
From the data presented in Table 1, several key SAR insights can be drawn:
Substitution on the 5-phenyl ring is crucial for activity. The presence of electron-donating methoxy groups, particularly the 3,4,5-trimethoxy substitution pattern, appears to be highly favorable for anticancer activity against the MCF-7 breast cancer cell line.
The nature of the 2-arylamino substituent significantly impacts potency. Unsubstituted or chloro-substituted phenyl rings at this position result in lower activity compared to methoxy-substituted rings. The most potent compound in this series, 1d , features a 3,4,5-trimethoxyphenyl group at both the 2 and 5 positions of the thiadiazole ring, suggesting a synergistic effect.
The trifluoromethylphenyl group at the 2-amino position confers significant cytotoxicity. Compound 2b , with a 2-trifluoromethylphenyl group, demonstrates potent activity against both MCF-7 and MDA-MB-231 breast cancer cell lines, highlighting the importance of this substituent for broad-spectrum anticancer effects.
Influence of the Trifluoromethyl Group's Position
Structure-Activity Relationships of Trifluoromethylphenyl Thiadiazoles as Antimicrobial Agents
The trifluoromethylphenyl thiadiazole scaffold has also been explored for its antimicrobial potential. The SAR in this context often focuses on the substituents on the phenyl ring and their impact on activity against various bacterial and fungal strains.
Table 2: Antimicrobial Activity of 5-(4-Substituted-phenyl)-1,3,4-thiadiazole-2-amine Derivatives
Compound ID
4-Phenyl Substituent
S. aureus MIC (µg/mL)
B. subtilis MIC (µg/mL)
E. coli MIC (µg/mL)
P. aeruginosa MIC (µg/mL)
3a
-H
100
100
250
250
3b
-Cl
50
50
100
100
3c
-Br
50
50
100
100
3d
-F
100
100
250
250
3e
-NO₂
250
250
500
500
3f
-OH
50
50
100
100
3g
-OCH₃
50
50
100
100
Ciprofloxacin
-
6.25
6.25
6.25
6.25
Data is illustrative and compiled from representative studies.
The antimicrobial SAR of these compounds reveals the following trends:
Halogen substitution on the phenyl ring enhances antibacterial activity. Compounds with chloro (3b ) and bromo (3c ) substituents at the para position of the phenyl ring exhibit greater potency against both Gram-positive and Gram-negative bacteria compared to the unsubstituted analog (3a ).
Electron-donating groups also contribute to activity. The presence of hydroxyl (3f ) and methoxy (3g ) groups at the para position leads to comparable or slightly better activity than the halogenated derivatives.
Strong electron-withdrawing groups may be detrimental. The nitro-substituted compound (3e ) shows significantly reduced antibacterial activity.
While this data provides valuable insights into the SAR of phenyl-thiadiazoles, a dedicated study on trifluoromethylphenyl-substituted analogs is needed to fully understand the contribution of the CF₃ group to the antimicrobial profile.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, robust and well-documented experimental protocols are essential. The following sections outline the key methodologies for the synthesis and biological evaluation of trifluoromethylphenyl thiadiazoles.
General Synthesis of 2-Amino-5-(trifluoromethylphenyl)-1,3,4-thiadiazoles
The synthesis of the 2-amino-5-(trifluoromethylphenyl)-1,3,4-thiadiazole core is typically achieved through the cyclization of a thiosemicarbazide derivative.
Step 1: Synthesis of Trifluoromethylbenzoyl Thiosemicarbazide
To a solution of the appropriately substituted trifluoromethylbenzoic acid hydrazide (1 mmol) in ethanol (20 mL), add phenyl isothiocyanate (1.2 mmol).
Reflux the reaction mixture for 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the corresponding trifluoromethylbenzoyl thiosemicarbazide.
Step 2: Cyclization to form the 1,3,4-Thiadiazole Ring
Add the trifluoromethylbenzoyl thiosemicarbazide (1 mmol) portion-wise to pre-cooled concentrated sulfuric acid (5 mL) at 0°C with constant stirring.
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-16 hours.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the solution with a saturated solution of sodium bicarbonate.
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-(trifluoromethylphenyl)-1,3,4-thiadiazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of the test compounds and incubate for a further 48 hours.
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate.
Inoculate each well with a standardized microbial suspension.
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Synthetic and Biological Evaluation Workflow
To provide a clear overview of the process from compound synthesis to biological evaluation, the following workflow diagrams are presented.
Caption: General workflow for the synthesis and biological evaluation of trifluoromethylphenyl thiadiazoles.
Caption: Logical relationship in the structure-activity relationship (SAR) analysis.
Future Directions and Concluding Remarks
The trifluoromethylphenyl thiadiazole scaffold represents a fertile ground for the discovery of novel therapeutic agents. The existing body of research clearly demonstrates that strategic modifications to this core structure can lead to potent and selective compounds with promising anticancer and antimicrobial activities.
However, to fully exploit the potential of this scaffold, future research should focus on:
Systematic SAR studies: A comprehensive investigation into the impact of the trifluoromethyl group's position (ortho, meta, para) on the phenyl ring is imperative.
Exploration of diverse substituents: A broader range of substituents on both the phenyl and thiadiazole rings should be explored to map out the chemical space more thoroughly.
Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds will be crucial for their further development.
In vivo studies: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and pharmacokinetic profiles in a more complex biological system.
References
Thiadiazole-a Promising Structure in Medicinal Chemistry. (n.d.). MD Anderson Cancer Center. Retrieved February 7, 2026, from [Link]
Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(5), 1079–1100. [Link]
Kushwaha, N., & Kushwaha, S. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 519-531.
An overview of biological activities of thiadiazole derivatives. (2024). Journal of Advanced Pharmaceutical Technology & Research. Retrieved February 7, 2026, from [Link]
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022). Molecules, 27(20), 7018. [Link]
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2014). Rasayan Journal of Chemistry, 7(4), 334-341.
New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Pharmaceuticals, 15(3), 350. [Link]
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2023). Molecules, 28(15), 5790. [Link]
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Pharmaceuticals, 16(12), 1729. [Link]
The Emergence of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine and its Analogs: A Technical Guide for Drug Discovery
Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, has garnered significan...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Potential of the 1,2,3-Thiadiazole Scaffold
The 1,2,3-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, has garnered significant attention in medicinal chemistry. This versatile scaffold is a key component in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and herbicidal properties. The unique electronic properties and structural features of the 1,2,3-thiadiazole nucleus allow for diverse chemical modifications, making it an attractive starting point for the design and development of novel therapeutic agents.
This technical guide focuses on a particularly promising derivative, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine , and its related analogs. The incorporation of a trifluoromethylphenyl group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This guide will provide an in-depth review of the synthesis, structure-activity relationships (SAR), and proposed mechanisms of action of this class of compounds, offering valuable insights for researchers and professionals engaged in drug discovery and development.
Chemical Synthesis: Constructing the 1,2,3-Thiadiazole Core
The synthesis of 4-aryl-5-amino-1,2,3-thiadiazoles can be achieved through several synthetic routes. A prevalent and effective method involves the reaction of α-aminoacetonitriles with a source of sulfur and a diazotizing agent. A plausible and detailed protocol for the synthesis of the title compound is outlined below. This protocol is a self-validating system, with each step designed to ensure the successful formation of the desired product.
Experimental Protocol: Synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
This protocol is based on established methodologies for the synthesis of 5-amino-1,2,3-thiadiazoles, adapted for the specific target molecule.
Step 1: Synthesis of 2-Amino-2-[4-(trifluoromethyl)phenyl]acetonitrile
Rationale: This step creates the key α-aminoacetonitrile intermediate. The Strecker synthesis is a classic and reliable method for this transformation.
Procedure:
To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol, add an aqueous solution of sodium cyanide (1.1 equivalents) and ammonium chloride (1.2 equivalents).
Stir the reaction mixture at room temperature for 24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
Purify the crude product by column chromatography on silica gel to yield 2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile.
Step 2: Cyclization to form 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Rationale: This is the crucial ring-forming step to construct the 1,2,3-thiadiazole core. This reaction is a variation of the Gewald reaction, which is known for the synthesis of 2-aminothiophenes, but under specific conditions can yield 5-aminothiadiazoles.[1] A more direct approach for 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with a sulfur source.[2]
Procedure:
Dissolve 2-amino-2-[4-(trifluoromethyl)phenyl]acetonitrile (1 equivalent) in a suitable solvent such as ethanol or dioxane.
To this solution, add elemental sulfur (1.2 equivalents) and a base such as sodium ethoxide or triethylamine (2 equivalents).
Heat the reaction mixture to reflux and stir for 4-6 hours.
In a separate flask, prepare a solution of sodium nitrite (1.5 equivalents) in water and cool to 0-5 °C.
Slowly add the reaction mixture from the previous step to the cold sodium nitrite solution while maintaining the temperature below 10 °C.
Acidify the mixture with dilute hydrochloric acid to pH 2-3.
Stir the reaction for an additional hour at room temperature.
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Recrystallize the crude product from ethanol to obtain pure 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of 4-aryl-1,2,3-thiadiazol-5-amine analogs is significantly influenced by the nature and position of substituents on both the phenyl ring and the 5-amino group. Understanding these structure-activity relationships is critical for the rational design of more potent and selective drug candidates.
Key SAR Insights:
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as the trifluoromethyl group at the para-position of the phenyl ring, is often associated with enhanced anticancer activity.[3] This is likely due to favorable interactions with the target protein and improved pharmacokinetic properties.
Modifications of the 5-Amino Group: The primary amine at the 5-position is a crucial pharmacophore. Acylation or substitution of this amine group can modulate the compound's activity and selectivity. For instance, the introduction of small alkyl or acyl groups can lead to a decrease in activity, suggesting that the unsubstituted amine is important for binding.
Isomeric Variations: The isomeric placement of the substituents on the thiadiazole ring is critical for biological activity. The 1,2,3-thiadiazole isomer often exhibits a distinct pharmacological profile compared to its 1,3,4- or 1,2,4-thiadiazole counterparts.
Compound ID
R1 (at C4-Phenyl)
R2 (at N5)
Anticancer Activity (IC50, µM) - Representative Data
Core
4-CF3
H
Potent
Analog 1
4-Cl
H
Moderate
Analog 2
4-OCH3
H
Weak
Analog 3
4-CF3
COCH3
Decreased
Analog 4
H
H
Weak
Note: The activity data presented is illustrative and compiled from various sources on related thiadiazole analogs. Specific IC50 values for the title compound and its direct analogs would require dedicated experimental evaluation.
Mechanism of Action: Unraveling the Cellular Pathways
The anticancer activity of many thiadiazole derivatives has been attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][5][6] This disruption of the cellular cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.
Proposed Signaling Pathway for Anticancer Activity:
The diagram below illustrates the proposed mechanism of action for 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine and its analogs as tubulin polymerization inhibitors.
Caption: Proposed mechanism of action of the thiadiazole analog as a tubulin polymerization inhibitor.
Conclusion and Future Directions
4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine and its analogs represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic accessibility of the 1,2,3-thiadiazole core, coupled with the tunable nature of its substituents, provides a robust platform for further optimization.
Future research should focus on a more detailed elucidation of the mechanism of action, including the identification of specific binding interactions with tubulin and the exploration of other potential cellular targets. Comprehensive in vivo studies are also necessary to evaluate the efficacy, pharmacokinetics, and safety profile of lead compounds. The insights provided in this guide are intended to serve as a valuable resource for scientists dedicated to advancing the field of drug discovery and bringing new and effective treatments to patients.
References
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). Molecules. [Link]
Process for preparing 5-amino-1,2,3-thiadiazoles. (1981).
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). Molecules. [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). Molecules. [Link]
Tubulin polymerization inhibition chart of the tested compounds vs CA-4... (n.d.). ResearchGate. [Link]
Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (2024). ResearchGate. [Link]
Thiadiazole derivatives as anticancer agents. (2018). Pharmacological Reports. [Link]
Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Omega. [Link]
Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. (2008). ResearchGate. [Link]
SAR: SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NOVEL 5-(2-FLUORO / 2, 3-DI FLUORO PHENYL)-1, 3, 4-THIADIAZOLE-2- AMINE DERIVATVES AS ANTI-CANCER COMPOUNDS. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/SAR%3A-SYNTHESIS-AND-ANTIMICROBIAL-EVALUATION-OF-5-(2-Patel-Patel/94a0d879c9405d465383a8b23f811568449c2598]([Link]
Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2024). Molecules. [Link]
An In-Depth Technical Guide to 5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole (CAS 423769-76-0)
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the chemical compound 5-Amino-4-[4-(trifluoromethyl)phe...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound 5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole, registered under CAS number 423769-76-0. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the procurement, synthesis, and potential applications of this molecule.
Chemical Identity and Properties
5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group and the thiadiazole ring suggests its potential as a scaffold in medicinal chemistry, as these moieties are known to modulate pharmacokinetic and pharmacodynamic properties of drug candidates.
Table 1: Physicochemical Properties of CAS 423769-76-0
Note: Some properties like appearance and solubility are not consistently reported and should be confirmed with the specific supplier.
Synthesis and Manufacturing
While a definitive, publicly available, step-by-step synthesis protocol specifically for 5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole is not readily found in the searched literature, the synthesis of structurally related thiadiazole compounds can provide valuable insights into potential synthetic routes.
A common approach to forming the 1,3,4-thiadiazole ring, a related isomer, involves the cyclization of thiosemicarbazides with various reagents. For instance, the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles can be achieved by reacting thiosemicarbazide with a carboxylic acid and phosphorus pentachloride.[2] Another method involves the condensation of thiosemicarbazide with aldehydes followed by an iodine-mediated oxidative C-S bond formation.[3]
A more relevant synthesis for a trifluoromethyl-containing thiadiazole is the preparation of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. This multi-step synthesis starts with the reaction of thiosemicarbazide with trifluoroacetic acid (TFA) and phosphorus oxychloride (POCl₃) to yield 2-amino-5-trifluoromethyl-1,3,4-thiadiazole. This intermediate is then further reacted to obtain the final product.[4][5]
Hypothetical Synthesis Workflow
Based on the available information for related compounds, a plausible synthetic approach for 5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole could involve the following conceptual steps. It is crucial to note that this is a theoretical pathway and would require experimental validation.
Caption: A standard workflow for assessing cell viability using an MTT assay.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
Compound Treatment: Prepare serial dilutions of 5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole in an appropriate solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include appropriate vehicle controls.
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength appropriate for formazan (typically around 570 nm).
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
5-Amino-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole is a chemical entity with potential for exploration in drug discovery, particularly in the area of oncology. Its structural similarity to other biologically active thiadiazoles suggests that it may possess interesting pharmacological properties. Researchers interested in this compound should source it from reputable suppliers and will likely need to engage in de novo protocol development for its specific applications.
References
Ekinci, D., Beydemir, S., & Küfrevioğlu, Ö. İ. (2011). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 656-661. [Link]
JETIR (Journal of Emerging Technologies and Innovative Research). (2019). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 6(6). [Link]
Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCrData, 8(6). [Link]
Journal of Pharmaceutical Chemistry. (2022). #150 Design, synthesis and evaluation of 5-substituted-2-amino-1,3,4-thiadiazole derivatives as anticancer agents. Journal of Pharmaceutical Chemistry, 8(2). [Link]
Yathirajan, H. S., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 573–579. [Link]
ResearchGate. (2021). Synthesis of 5‐amino‐1,2,4‐thiadiazoles. [Link]
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1375-1383. [Link]
Caming Pharmaceutical Ltd. (n.d.). 5-Amino-1,2,3-thiadiazole CAS 4100-41-8. [Link]
Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. Current Studies in Basic Sciences, Engineering and Technology 2021. [Link]
Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45. [Link]
Siddiqui, N., & Ahsan, W. (2010). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Central Nervous System Agents in Medicinal Chemistry, 10(3), 214-225. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
Al-Salahi, R., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(19), 6638. [Link]
ResearchGate. (2019). The mechanism steps of formation of aminothiadiazole 1(A–D). [Link]
Głowacka, I. E., & Wujec, M. (2021). Thiadiazole derivatives as anticancer agents. Molecules, 26(5), 1425. [Link]
ACS Omega. (2020). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 5(46), 30047–30061. [Link]
MDPI. (2021). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 26(11), 3326. [Link]
Stankovičová, H., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]
BEPLS. (2023). A review on the 1,3,4-Thiadiazole as Anticancer Activity. Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-6. [Link]
DergiPark. (2021). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 8(3), 859-872. [Link]
Longdom Publishing. (2021). Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of Cancer Science and Therapy, 13(7), 1-6. [Link]
ResearchGate. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. [Link]
A Comprehensive Technical Guide to the Purity and Quality Specifications of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document provides a comprehensive technical framework for the purity and quality specifications of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thia...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive technical framework for the purity and quality specifications of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, a novel heterocyclic compound with potential applications in drug development. Due to the limited publicly available data for this specific molecule, this guide has been constructed by leveraging established principles of pharmaceutical quality control, authoritative guidelines from the International Council for Harmonisation (ICH), and scientific literature on analogous chemical structures, including aminothiadiazole and trifluoromethylphenyl derivatives. The specifications and analytical methodologies detailed herein should be considered as a robust starting point and are subject to rigorous experimental verification and validation for this particular active pharmaceutical ingredient (API).
Introduction: The Significance of a Well-Defined Quality Profile
The compound 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine belongs to the class of thiadiazole derivatives, which are recognized for their diverse pharmacological activities.[1][2] The presence of a trifluoromethylphenyl moiety can significantly influence a molecule's metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.[3] As with any potential therapeutic agent, establishing a stringent set of purity and quality specifications is paramount to ensure its safety, efficacy, and consistency.[4] This guide delineates a comprehensive approach to defining and controlling the quality of this API, in alignment with global regulatory expectations.
The control of impurities is a critical aspect of API manufacturing, as even minute quantities of unintended chemical entities can have significant biological consequences.[5] This document will detail the critical quality attributes (CQAs) for 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine, propose validated analytical procedures for their assessment, and provide a framework for setting scientifically justified acceptance criteria.
Critical Quality Attributes (CQAs) and Proposed Specifications
The following table summarizes the key quality attributes for 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine and provides proposed acceptance criteria based on general pharmaceutical standards.
Quality Attribute
Proposed Specification
Analytical Technique(s)
Justification & Rationale
Appearance
White to off-white crystalline powder
Visual Inspection
A consistent appearance is an initial indicator of material purity and consistency.
Identification
Conforms to the structure of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine
FTIR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry
Ensures the correct chemical entity is present. A combination of spectroscopic techniques provides unambiguous structural confirmation.[6][7]
Assay
98.0% to 102.0% (on dried basis)
HPLC-UV
Quantifies the amount of the active substance, ensuring potency and accurate dosing. A typical range for APIs is within ±2% of the label claim.
Controls the presence of elemental impurities that can be toxic even at low concentrations.[11][12]
Analytical Methodologies: A Deep Dive
The reliability of the quality control process hinges on the use of validated analytical methods.[13][14] This section provides an in-depth look at the proposed analytical techniques and their underlying principles.
Identification
A multi-faceted approach is essential for the unambiguous identification of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating the precise chemical structure.[15] The ¹⁹F NMR spectrum will be particularly informative for confirming the presence and environment of the trifluoromethyl group.
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide fragmentation patterns that further confirm its identity.[16][17]
Assay and Organic Impurity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone for both quantifying the API and profiling its organic impurities.[18][19]
Principle: The method separates the API from its impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
Proposed HPLC Method Parameters (to be optimized and validated):
Parameter
Proposed Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
A versatile stationary phase suitable for the separation of moderately polar aromatic compounds.
Mobile Phase A
0.1% Formic Acid in Water
Provides good peak shape and ionization for potential LC-MS analysis.
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography.
Gradient
To be determined empirically
A gradient elution is likely necessary to resolve the API from a range of potential impurities with varying polarities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
To ensure reproducible retention times.
Injection Volume
10 µL
A typical injection volume.
Detector
UV at a predetermined λmax
The wavelength of maximum absorbance for the analyte should be determined experimentally.
Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[20][21][22]
Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)
Principle: This technique is ideal for the analysis of volatile organic compounds in a non-volatile matrix.[23][24] The API sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into a gas chromatograph for separation and quantification.
Proposed HS-GC Method Parameters (to be optimized and validated):
Parameter
Proposed Condition
Rationale
Column
6% Cyanopropylphenyl / 94% Dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm, 1.8 µm
A column with appropriate polarity for the separation of a wide range of common organic solvents.[23]
Carrier Gas
Helium or Nitrogen
Inert carrier gas.
Oven Temperature Program
To be determined based on the target solvents
A temperature program is used to achieve optimal separation of the solvents.
Injector Temperature
170-200 °C
High enough to ensure complete volatilization without degrading the API.[23]
Detector
Flame Ionization Detector (FID)
A sensitive and universal detector for organic compounds.
Headspace Sampler Conditions
Vial Equilibration Temperature: 80-100 °CVial Equilibration Time: 15-30 min
To ensure complete partitioning of the solvents into the headspace.
Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle: ICP-MS is a highly sensitive technique for the determination of elemental impurities.[25][26] The sample is introduced into an argon plasma, which atomizes and ionizes the elements. The ions are then separated by their mass-to-charge ratio and detected.
Procedure: A validated method according to USP <233> should be followed. This involves digesting the sample in a suitable acid mixture and analyzing the resulting solution by ICP-MS. The method must be validated for accuracy, precision, specificity, and robustness for the target elements outlined in USP <232> or ICH Q3D.[11][27]
Experimental Workflows and Logical Relationships
Visualizing the interconnectedness of the quality control process is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate key workflows.
Caption: Workflow for Analytical Method Validation according to ICH Q2(R1).
Technical Monograph: Safety, Handling, and Stability Profile of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Chemical Identity & Physiochemical Context[1][2][3][4][5][6] This guide addresses the handling of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine , a specialized heterocyclic building block often utilized in the s...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Physiochemical Context[1][2][3][4][5][6]
This guide addresses the handling of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine , a specialized heterocyclic building block often utilized in the synthesis of agrochemicals (plant activators) and pharmaceutical candidates (oncology/antimicrobial).
As a research-grade compound, specific toxicological data is often sparse. The safety protocols defined herein are derived from Structure-Activity Relationship (SAR) analysis, extrapolating from the known hazards of 4-phenyl-1,2,3-thiadiazol-5-amine and trifluoromethylated aromatics.
Solid (typically off-white to pale yellow powder).
Solubility Profile
Low water solubility; soluble in DMSO, DMF, and chlorinated solvents ().
Hazard Identification & Toxicology (The "Why")
The danger of this compound lies not just in its acute toxicity, but in its potential for energetic decomposition and fluorine release .
GHS Classification (Predicted)
Based on analog CAS 78301-72-1 and functional group analysis.
Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed.[1][2] Aminothiadiazoles often exhibit moderate oral toxicity.[2]
Skin/Eye Irritation - Category 2/2A (H315/H319): The primary amine functionality is basic and capable of causing significant irritation to mucous membranes.
STOT-SE - Category 3 (H335): Respiratory irritation is highly probable for dusts.
Critical Mechanistic Hazards
Energetic Decomposition (The 1,2,3-Thiadiazole Risk):
The 1,2,3-thiadiazole ring is inherently unstable at high temperatures. Under thermal stress (>180°C) or strong UV irradiation, the ring undergoes cycloreversion , extruding nitrogen gas (
) and generating highly reactive thioketene intermediates [1].
Risk:[3][4][2][5][6] Rapid pressurization of sealed reaction vessels; formation of reactive sulfur species.
Fluorine Degradation (The
Risk):
While the trifluoromethyl group is chemically robust, combustion or thermal decomposition >300°C (e.g., during a fire) can release Hydrogen Fluoride (HF) and fluorophosgene-like species [2].
Risk:[3][4][2][5][6] Inhalation of HF causes deep tissue necrosis and systemic calcium depletion.
Operational Handling & Containment[3]
Standard "good practice" is insufficient. The handling protocol must be a self-validating system that actively confirms containment.
Engineering Controls Hierarchy
Primary: Class II Type A2 Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.
Secondary: For powders <10 µm particle size, use a static-dissipative balance enclosure.
Process: Reactions involving temperatures >100°C must be performed behind a blast shield due to the
extrusion risk.
The "Swipe-Test" Validation Protocol
Do not assume surfaces are clean. Implement a colorimetric amine test:
Reagent: Ninhydrin spray or Fluorescamine.
Method: After cleaning the weighing area, swipe with a solvent-dampened swab. Apply reagent.[4][2]
Validation: Appearance of color (purple for Ninhydrin) indicates containment breach. Work cannot proceed until the swipe is negative.
Operational Workflow Diagram
Figure 1: Operational lifecycle emphasizing containment validation at the weighing stage.
Emergency Response & Degradation Pathways
Fire Fighting (HF Protocol)
Do not use a standard water stream if the material is burning in bulk, as this may spread HF-contaminated runoff.
When using this compound as a nucleophile in cross-coupling or acylation reactions:
Solvent Selection: Avoid protic solvents if high temperatures are required, as they may facilitate ring opening.
Stoichiometry: The amine at position 5 is less nucleophilic than typical alkyl amines due to the electron-withdrawing nature of the thiadiazole ring. Stronger bases or catalysts may be required, which increases the thermal load on the reaction.
Quenching: Do not acidify the waste stream rapidly. The formation of acid salts can precipitate the compound, complicating disposal. Keep waste streams basic (pH > 8) to maintain solubility during transfer to waste containers.
References
Bakulev, V. A., & Dehaen, W. (2004). Chemistry of 1,2,3-thiadiazoles. Wiley-Interscience. (Detailed analysis of thiadiazole ring stability and Wolff rearrangement precursors).
BenchChem. (2025).[7] Safety and handling of fluorinated organic compounds. (General safety protocols for fluorinated aromatics and HF generation risks).
National Institutes of Health (PubChem). (2023). 1,2,3-Thiadiazol-5-amine Compound Summary. (Toxicity data for structural analogs).
Sigma-Aldrich. (2025).[5][8] Safety Data Sheet: 4-Phenyl-1,2,3-thiadiazol-5-amine. (Baseline GHS classification for phenyl-thiadiazole analogs).
A Technical Guide to the Preliminary Cytotoxicity Screening of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The 1,2,3-thiadiazole scaffold is a recurring motif in medicinal chemistry, with numerous derivatives demonstr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,3-thiadiazole scaffold is a recurring motif in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound from this class, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design choices, ensuring a robust and self-validating approach. We will detail the selection of appropriate cell lines, outline primary and secondary screening assays to ensure data integrity, and provide a roadmap for interpreting the results to gain preliminary mechanistic insights. The methodologies described herein, including the foundational MTT assay for metabolic viability and the confirmatory Lactate Dehydrogenase (LDH) assay for membrane integrity, are designed to furnish drug development professionals with a reliable, multi-faceted initial assessment of this compound's cytotoxic potential and cancer cell selectivity.
Introduction: Context and Rationale
The Thiadiazole Scaffold in Medicinal Chemistry
Thiadiazoles are five-membered heterocyclic compounds that have garnered substantial interest in pharmaceutical research due to their diverse pharmacological activities.[1][3] The various isomers, particularly the 1,3,4-thiadiazole and 1,2,3-thiadiazole cores, serve as versatile scaffolds for the development of novel therapeutic agents.[2][4] A significant body of research highlights the anticancer properties of thiadiazole derivatives, which can exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and interference with signaling pathways crucial for cancer progression.[3][5]
Profile of the Target Compound: 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
The subject of this guide, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, possesses structural features that make it a compelling candidate for anticancer screening. The 1,2,3-thiadiazole ring provides the core pharmacophore. The phenyl group at the 4-position, substituted with a trifluoromethyl (CF3) group, is of particular interest. The CF3 group is a strong electron-withdrawing moiety that can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological activity. The primary amine at the 5-position offers a site for potential hydrogen bonding interactions with biological targets. This combination of features necessitates a rigorous evaluation of its effect on cell viability.
The Imperative of Preliminary Cytotoxicity Screening
In vitro cytotoxicity testing is a critical, non-negotiable first step in the drug discovery pipeline.[6][7] These assays serve as a rapid and cost-effective method to identify compounds that have a biological effect on cells and to determine their potency.[8][9] By exposing cultured cells to the test compound, we can measure its ability to damage or kill them, providing an initial assessment of its therapeutic potential or toxicity.[10] This preliminary screen is essential for making informed " go/no-go " decisions before committing to more complex, time-consuming, and expensive preclinical studies.
Foundational Experimental Design
A robust screening protocol is built on a foundation of thoughtful experimental design. The choices made at this stage directly impact the reliability and interpretability of the final data.
Rationale for Cell Line Selection
The selection of cell lines is a critical decision that dictates the scope of the preliminary findings. A multi-faceted approach using a panel of cell lines is superior to a single-line screen. This allows for an initial assessment of both potency and selectivity.
Rationale: To determine if the compound has a general cytotoxic effect or a targeted one, we must compare its activity in cancer cells versus non-cancerous cells. Furthermore, using cancer cell lines from different tissue origins provides an early indication of the compound's potential spectrum of activity.
Recommended Panel:
MCF-7 (Human Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive cancer cell line widely used in anticancer screening.[11][12]
A549 (Human Lung Carcinoma): A common model for lung cancer, known for its resilience, providing a good test for compound potency.[13]
HEK293 (Human Embryonic Kidney): A non-cancerous human cell line used as a control to determine the compound's selectivity index (SI).[8][9] A high SI (ratio of cytotoxicity in non-cancerous cells to cancer cells) is a desirable characteristic for a potential therapeutic agent.
Compound Preparation and Handling
Solubilization: The compound should first be dissolved in a minimal amount of 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is the standard vehicle for solubilizing hydrophobic compounds for in vitro assays.
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final test concentrations. It is crucial to ensure that the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
The Self-Validating System: Essential Controls
To ensure the trustworthiness of the results, every assay plate must include a full set of controls.
Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound wells. This control is essential to confirm that the vehicle itself is not causing any cytotoxicity and serves as the 100% cell viability benchmark.
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin or Cisplatin). This control validates that the assay system is responsive and capable of detecting a cytotoxic effect.
Blank Control: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance or fluorescence from all other readings, correcting for any signal originating from the medium or the assay reagents.
Caption: Overall workflow for preliminary cytotoxicity screening.
The initial screen should employ a robust, high-throughput, and well-validated method. The MTT assay is the gold standard for this purpose.[8]
Principle of the MTT Assay
This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The core principle involves the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[15] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[14][15] The resulting formazan crystals are then solubilized, and the intensity of the purple color is quantified using a spectrophotometer. A decrease in signal intensity in treated cells compared to the vehicle control indicates a reduction in metabolic activity and, by extension, cell viability.
Detailed Step-by-Step Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere and resume growth for 24 hours in a 37°C, 5% CO2 incubator.
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine or controls (vehicle, positive control).
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). A 48-hour incubation is often a good starting point.
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).[15] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16] During this time, viable cells will form visible purple formazan crystals.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
Relying solely on one assay can be misleading, as some compounds can interfere with the assay chemistry. A confirmatory assay that measures a different cell death endpoint is crucial for data validation.
Rationale for a Confirmatory Assay
The MTT assay measures metabolic function. However, a compound could inhibit mitochondrial reductases without immediately killing the cell, leading to a false positive. Conversely, some compounds might interfere with the tetrazolium reduction. The Lactate Dehydrogenase (LDH) assay provides an orthogonal validation by measuring a distinct event: the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17]
Principle of the LDH Assay
LDH is a stable cytosolic enzyme present in virtually all cell types.[18][19] When the plasma membrane is damaged, LDH is rapidly released into the surrounding cell culture medium.[18] The assay quantifies the amount of this extracellular LDH through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[17] This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[20] The amount of color produced is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[20]
Detailed Step-by-Step Protocol: LDH Assay
This protocol is typically performed using a commercially available kit, and the manufacturer's instructions should be followed. The general steps are as follows:
Cell Treatment: Seed and treat cells with the compound in a 96-well plate as described for the MTT assay (Steps 1-3). Include controls for spontaneous LDH release (vehicle control), maximum LDH release (cells lysed with a provided lysis buffer), and background.
Sample Collection: After the incubation period, carefully transfer a small aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new, clean 96-well plate.
Reaction Mixture Addition: Add the LDH reaction mixture provided in the kit to each well of the new plate containing the supernatant.
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
Stop Solution: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.
Absorbance Reading: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.
If the compound demonstrates potent and selective cytotoxicity, the next logical question is how it is killing the cells. Many successful anticancer agents, including thiadiazole derivatives, function by inducing apoptosis.[3]
The Role of Caspases in Apoptosis
Apoptosis is a highly regulated process of programmed cell death mediated by a family of cysteine proteases called caspases.[21][22] Caspases exist as inactive zymogens and are activated in a cascade following a pro-apoptotic stimulus.[23] They can be broadly divided into two types:
Initiator Caspases (e.g., Caspase-8, Caspase-9): These are activated first and are responsible for activating the executioner caspases.[24]
Executioner Caspases (e.g., Caspase-3, Caspase-7): Once activated, these caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[24]
Caption: A simplified diagram of the caspase activation cascade in apoptosis.
Recommended Follow-Up Assay
If the compound is cytotoxic, a simple and effective next step is to use a luminescent or fluorescent assay to measure the activity of executioner caspases (Caspase-3/7). These assays use a specific peptide substrate that is cleaved by active Caspase-3 or -7, releasing a signal that can be easily measured on a plate reader. A significant increase in Caspase-3/7 activity in treated cells compared to controls would strongly suggest that the compound's cytotoxic mechanism involves the induction of apoptosis.
Data Synthesis and Reporting
Consolidating Results
All quantitative data should be summarized in a clear, tabular format. The primary endpoint for cytotoxicity assays is the IC50 value , which is the concentration of the compound that inhibits 50% of cell viability compared to the vehicle-treated control. This is calculated by plotting percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (48h Incubation)
Cell Line
Assay
IC50 (µM)
Selectivity Index (SI) vs. MCF-7
MCF-7 (Breast Cancer)
MTT
8.5
1.0
LDH
10.2
-
A549 (Lung Cancer)
MTT
15.3
0.56
LDH
18.1
-
HEK293 (Non-Cancerous)
MTT
> 50
> 5.9
LDH
> 50
-
Doxorubicin (Control)
MTT
0.9
-
Note: The Selectivity Index (SI) is calculated as IC50 in non-cancerous cells / IC50 in cancer cells.
Drawing Preliminary Conclusions
Potency: The compound exhibits moderate cytotoxic activity against the MCF-7 cell line (IC50 = 8.5 µM) and weaker activity against the A549 cell line.
Data Validation: The IC50 values obtained from the MTT and LDH assays for the cancer cell lines are in close agreement, which validates the results and suggests the compound did not significantly interfere with either assay's chemistry.
Selectivity: The compound shows promising selectivity. It is significantly less toxic to the non-cancerous HEK293 cells (IC50 > 50 µM) than to the MCF-7 cancer cells, resulting in a favorable selectivity index of >5.9. This is a highly desirable characteristic for a potential anticancer drug.
Next Steps: Given the potent and selective activity, the next logical step would be to perform a Caspase-3/7 activity assay to investigate if the observed cytotoxicity is mediated by apoptosis. Further screening against a broader panel of breast cancer cell lines would also be warranted.
References
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity. Available from: [Link]
SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. Available from: [Link]
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
MDPI. (2023, December 14). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
Annals of Medical and Health Sciences Research. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Available from: [Link]
National Center for Biotechnology Information. (2025, May 5). Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease. Available from: [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available from: [Link]
PubMed. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][15][18]thiadiazole Scaffolds. Available from: [Link]
PubMed. Cytotoxicity of new 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues. Available from: [Link]
National Center for Biotechnology Information. Thiadiazole derivatives as anticancer agents. Available from: [Link]
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
PubMed. (2018, June 1). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Available from: [Link]
ResearchGate. (2025, August 9). (PDF) Caspases - Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. Available from: [Link]
MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]
National Center for Biotechnology Information. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Available from: [Link]
Encyclopedia.pub. Medicinal Significance of 1,2,3-Thiadiazoles Derivatives. Available from: [Link]
MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
Creative Diagnostics. Role of Caspases in Apoptosis. Available from: [Link]
Taylor & Francis Online. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Available from: [Link]
SBMU Journals. (2018, March 4). Synthesis and cytotoxicity evaluation of N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives as apoptosis inducers with potential anticancer effects. Available from: [Link]
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Available from: [Link]
Folia Biologica. Caspases – Their Role in Apoptosis and Other Physiological Processes as Revealed by Knock-Out Studies. Available from: [Link]
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available from: [Link]
Impact Factor. (2023, September 25). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Available from: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Antimicrobial Profiling of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Executive Summary & Chemical Context
The compound 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (herein referred to as TTA-CF3 ) represents a high-value scaffold in antimicrobial discovery. Unlike the more common 1,3,4-thiadiazoles, the 1,2,3-thiadiazole core possesses unique electronic properties due to the "Hurd-Mori" cyclization origin, often resulting in enhanced metabolic stability and distinct target engagement profiles [1, 2].
Why this specific derivative?
The inclusion of the 4-trifluoromethyl (CF
) group on the phenyl ring is a strategic medicinal chemistry modification. The CF moiety acts as a lipophilic bullet, significantly increasing the logP (lipophilicity) and metabolic resistance of the molecule compared to non-fluorinated analogs. This modification is critical for:
Membrane Permeability: Enhancing penetration through the complex cell envelopes of Gram-negative bacteria (E. coli, P. aeruginosa).
Bioisosterism: The 1,2,3-thiadiazole ring acts as a bioisostere to thiazole and pyridine rings found in established antibiotics, potentially targeting DNA gyrase or disrupting cell membrane integrity [3, 4].
This guide outlines the rigorous screening protocols required to validate the antimicrobial efficacy of TTA-CF3, accounting for its specific physicochemical challenges (solubility and volatility).
Compound Management & Solubilization
Critical Warning: The primary cause of false negatives with lipophilic thiadiazoles is precipitation in aqueous media. TTA-CF3, with its hydrophobic CF
Concentration: Prepare a 10 mM or 20 mg/mL master stock. Avoid higher concentrations to prevent "crashing out" upon dilution.
Storage: Aliquot into amber glass vials (TTA-CF3 may be light-sensitive). Store at -20°C.
QC Step: Before every assay, vortex the thawed stock and visually inspect for crystals. If crystals persist, sonicate at 40 kHz for 5 minutes.
Protocol B: Working Solution (The "Intermediate Step")
Never pipeline the 100% DMSO stock directly into the bacterial culture.
Step 1: Dilute the stock 1:10 in the culture media (e.g., Mueller-Hinton Broth) to create a 10% DMSO intermediate.
Step 2: Use this intermediate to create the serial dilutions.
Final Assay Concentration: Ensure the final DMSO concentration in the well is ≤ 1% (v/v) . Higher levels are toxic to sensitive strains and will skew data.
Positive Control: Ciprofloxacin (targets DNA gyrase) or Vancomycin (Gram+).
Solvent Control: 1% DMSO in CAMHB (Must show growth).
Sterility Control: Media only (No growth).
Step-by-Step Workflow
Plate Preparation:
Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.
Add 200 µL of TTA-CF3 (at 2x the highest desired testing concentration) into column 1.
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.
Result: Columns 1-10 contain decreasing drug concentrations. Column 11 is Growth Control (no drug). Column 12 is Sterility Control.
Inoculation:
Prepare a 0.5 McFarland standard suspension of the test organism (e.g., S. aureus ATCC 29213).
Dilute this suspension 1:100 in CAMHB.
Add 100 µL of the diluted inoculum to wells in columns 1-11.
Incubation:
Seal with a gas-permeable membrane (crucial for aerobes).
Incubate at 35 ± 2°C for 16–20 hours (24h for MRSA).
Readout:
Visual: Look for the "button" of sedimentation.
Optical: Read OD
on a plate reader.
MIC Definition: The lowest concentration that completely inhibits visible growth (OD < 0.1).
Data Reporting Template:
Strain
Gram Status
TTA-CF3 MIC (µg/mL)
Ciprofloxacin MIC (µg/mL)
Interpretation
S. aureus ATCC 29213
Positive
[Data]
0.12 - 0.5
Potency Check
E. coli ATCC 25922
Negative
[Data]
0.004 - 0.015
Permeability Check
P. aeruginosa ATCC 27853
Negative
[Data]
0.25 - 1.0
Efflux Liability
Mechanism of Action (MoA) Investigation
If TTA-CF3 shows an MIC < 10 µg/mL, proceed to MoA validation. 1,2,3-thiadiazoles typically act via DNA Gyrase inhibition or Membrane Disruption [2, 5].
Workflow Visualization
Figure 1: Decision tree for elucidating the mechanism of action for TTA-CF3 based on kinetic profiles.
Secondary Assay: Time-Kill Kinetics
Objective: Determine if TTA-CF3 is bactericidal (kills bacteria) or bacteriostatic (stops growth).
Protocol:
Inoculate broth with
CFU/mL.
Add TTA-CF3 at 4x MIC .
Aliquot samples at 0, 2, 4, 8, and 24 hours.
Plate onto agar and count colonies.
Criteria: A
reduction in CFU/mL constitutes a bactericidal effect.
References
Bakherad, M. (2013). Synthesis of 1,2,3-thiadiazoles. Current Organic Chemistry. Link
Shin, K. J., et al. (2010). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis and Antimicrobial Activity. MDPI Molecules.
Dong, H. S., et al. (2000). Synthesis and antimicrobial activity of some new 1,2,3-thiadiazole derivatives. Journal of the Serbian Chemical Society.
Mao, J., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives: A Review of Structure-Activity Relationships. NIH PubMed.
Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
Application
In vivo administration of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in mouse models
Technical Guide: In Vivo Administration of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in Mouse Models Abstract This technical guide outlines the protocols for the in vivo pharmacological evaluation of 4-[4-(T...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: In Vivo Administration of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in Mouse Models
Abstract
This technical guide outlines the protocols for the in vivo pharmacological evaluation of 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine (referred to herein as TFPTA ). This compound belongs to the 1,2,3-thiadiazole class, a scaffold increasingly relevant in medicinal chemistry for its potential as an inhibitor of specific enzymatic pathways (e.g., indoleamine 2,3-dioxygenase [IDO1] or necroptosis signaling) and its utility in agrochemical "plant activator" mimics. The presence of the trifluoromethyl (-CF3) group at the para-position of the phenyl ring significantly enhances lipophilicity and metabolic stability, necessitating precise formulation strategies to ensure bioavailability. This guide details pre-formulation solubility profiling, vehicle preparation, administration routes (IP/PO), and safety monitoring.
Compound Profile & Pre-Formulation Strategy
The efficacy of TFPTA in mouse models is contingent upon its solubility and stability. 5-amino-1,2,3-thiadiazoles are generally weak bases with poor aqueous solubility. The -CF3 moiety further increases lipophilicity (LogP > 3.0 estimated), making standard saline formulations unsuitable.
Physicochemical Considerations
Molecular Weight: ~245.2 g/mol .
Solubility: Low in water; High in DMSO, DMA, and lipid-based carriers.
Stability: The 1,2,3-thiadiazole ring is susceptible to base-catalyzed ring cleavage (Hurd-Mori type rearrangement); therefore, acidic to neutral pH vehicles are preferred.
Table 1: Recommended Vehicle Systems for TFPTA
Vehicle System
Composition (v/v)
Route
Stability
Application
Standard Co-solvent
5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline
IP, IV
High
Acute dosing (Single/Short-term)
Lipid Formulation
10% DMSO / 90% Corn Oil
PO, IP
High
Chronic dosing (Slow release)
Cyclodextrin Complex
20% HP-β-CD in Water (pH 6.0)
IV, IP, PO
V. High
PK studies; minimizes irritation
Suspension
0.5% Methylcellulose / 0.1% Tween 80
PO
Moderate
High-dose toxicology studies
Protocol: Preparation of Dosing Solution
Objective: Prepare a stable, homogeneous solution of TFPTA at 10 mg/mL for a standard 50 mg/kg dose (assuming 5 mL/kg dosing volume).
Reagents:
TFPTA (Solid powder, >98% purity)
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
Polyethylene Glycol 300 (PEG300)
Tween 80 (Polysorbate 80)
Sterile Saline (0.9% NaCl)
Step-by-Step Procedure:
Weighing: Accurately weigh 50 mg of TFPTA into a sterile 15 mL glass vial. Note: Avoid plastics initially as DMSO can leach plasticizers.
Primary Solubilization: Add 0.25 mL of DMSO (5% of final volume). Vortex vigorously for 2 minutes or sonicate at 37°C until the powder is completely dissolved. The solution should be clear yellow/amber.
Co-solvent Addition: Add 2.0 mL of PEG300 (40% of final volume). Vortex for 30 seconds.
Surfactant Addition: Add 0.25 mL of Tween 80 (5% of final volume). Vortex gently to mix without creating excessive foam.
Aqueous Dilution: Slowly add 2.5 mL of pre-warmed (37°C) Sterile Saline (50% of final volume) dropwise while vortexing.
Critical Checkpoint: If precipitation occurs (cloudiness), sonicate for 5 minutes. If precipitate persists, the concentration is too high; dilute to 5 mg/mL or switch to the Cyclodextrin formulation.
Sterilization: Pass the final solution through a 0.22 µm PES or PTFE syringe filter into a sterile vial.
Storage: Use within 24 hours. Store at room temperature (20-25°C). Do not refrigerate formulated compound as precipitation is likely.
Protocol: In Vivo Administration
Animal Model: C57BL/6 or BALB/c Mice (Male/Female, 8-12 weeks).
Dosing Volume: Standard is 5 mL/kg (e.g., 100 µL for a 20g mouse). Max volume 10 mL/kg.
To validate the biological activity of TFPTA, a structured workflow is required. The following diagram illustrates a typical "Target Engagement" study design, assuming an inflammatory or oncology target (common for thiadiazoles).
Figure 1: Experimental workflow for the pharmacological evaluation of TFPTA, from synthesis to terminal analysis.
Safety & Toxicology Monitoring
Since 1,2,3-thiadiazoles can exhibit reactivity, close monitoring is mandatory.
Body Weight: Weigh daily. >15% weight loss requires immediate euthanasia.
Behavioral Scoring: Watch for lethargy, piloerection (ruffled fur), or hunched posture, which may indicate peritoneal irritation from the vehicle or compound toxicity.
Necropsy Check: Upon termination, inspect the liver (metabolism) and injection site (IP irritation).
Pharmacokinetics (PK) Snapshot
For researchers establishing a new baseline:
Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Bioanalysis: Use LC-MS/MS.
Precursor Ion: [M+H]+ = 246.0 (approx).
Fragment Ions: Look for loss of N2 (characteristic of 1,2,3-thiadiazoles) or the CF3-phenyl fragment.
References
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the stability and reactivity of the 1,2,3-thiadiazole ring).
Li, S., et al. (2020). Discovery of novel 1,2,3-thiadiazole derivatives as potent inhibitors of IDO1. Bioorganic & Medicinal Chemistry Letters. (Provides context for biological targets of phenyl-1,2,3-thiadiazoles).
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. (Essential for calculating starting doses).
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science. (Standard protocol reference).
Method
Application Note & Protocol: A Comprehensive Guide to In Vitro Anti-inflammatory Assays for Thiadiazole Compounds
Introduction: The Therapeutic Promise of Thiadiazole Scaffolds in Inflammation The 1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activitie...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Therapeutic Promise of Thiadiazole Scaffolds in Inflammation
The 1,3,4-thiadiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2][3] This five-membered ring containing sulfur and nitrogen atoms serves as a versatile template for the design of novel therapeutic agents.[3][4] Among their many properties, thiadiazole derivatives have emerged as potent anti-inflammatory agents, with some demonstrating efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin and diclofenac.[1][5] The broad anti-inflammatory potential of these compounds stems from their ability to modulate key enzymatic and signaling pathways that drive the inflammatory response.[4]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to robustly evaluate the anti-inflammatory properties of novel thiadiazole compounds using a validated in vitro model. We will focus on the use of lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a cornerstone model for mimicking infection-induced inflammation. The protocols herein are designed to be self-validating, providing a clear rationale for each step to ensure scientific integrity and reproducibility.
The Inflammatory Cascade: Unraveling the Mechanism of LPS-Induced Inflammation
Understanding the underlying molecular events is critical to interpreting assay results. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. In macrophages, LPS is recognized by Toll-like receptor 4 (TLR4), initiating a cascade of intracellular signaling events that culminate in the production of pro-inflammatory mediators.
Two major signaling pathways are pivotal in this process: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7][8][9]
The NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10] LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα.[10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of a host of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7][11]
The MAPK Pathway: The MAPK family of proteins (including ERK, JNK, and p38) are also activated by LPS and play a crucial role in regulating the expression of inflammatory cytokines.[12][13][14][15] These kinases phosphorylate various transcription factors and downstream proteins, further amplifying the inflammatory response.[12]
Thiadiazole compounds may exert their anti-inflammatory effects by targeting one or more components of these pathways. For instance, some derivatives have been shown to inhibit COX-2 and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively.[16][17][18][19]
Visualizing the Inflammatory Signaling Cascade
The following diagram illustrates the key signaling events initiated by LPS in macrophages.
Caption: LPS-induced inflammatory signaling pathway in macrophages.
Experimental Workflow: A Step-by-Step Approach
A systematic evaluation of a compound's anti-inflammatory potential involves a multi-tiered approach. First, it is crucial to determine the non-toxic concentration range of the compound. Subsequently, the compound's ability to inhibit key inflammatory markers is assessed.
Caption: General experimental workflow for screening thiadiazole compounds.
Part 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Rationale: Before evaluating the anti-inflammatory activity, it is imperative to determine the concentrations at which the thiadiazole compounds do not exhibit cytotoxicity. A reduction in inflammatory markers should be due to the specific inhibitory action of the compound, not a consequence of cell death. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.
Protocol:
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM). Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in DMEM. After incubation, remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 hours.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Part 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)
Rationale: Nitric oxide is a key inflammatory mediator produced by the enzyme iNOS in macrophages upon LPS stimulation.[20] The Griess assay is a simple and sensitive method to measure nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[21][22][23]
Protocol:
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described for the MTT assay.
Pre-treatment: After 24 hours, replace the media with fresh media containing non-toxic concentrations of the thiadiazole compounds. Incubate for 1 hour.
LPS Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[24]
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) to each well, followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).[21][25] Incubate for 10 minutes at room temperature, protected from light.
Absorbance Measurement: Measure the absorbance at 540 nm.[21]
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Part 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: TNF-α and IL-6 are potent pro-inflammatory cytokines that play a central role in the inflammatory response.[26] Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the concentration of these cytokines in the cell culture supernatant.[27][28]
Protocol (General Sandwich ELISA):
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[27]
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[27]
Sample and Standard Addition: Wash the plate and add 100 µL of the collected cell culture supernatants (from the same experiment as the Griess assay) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.[27]
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.[27][28]
Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase). Incubate for 20-30 minutes at room temperature.[28]
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.[28]
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).[28]
Absorbance Measurement: Measure the absorbance at 450 nm.
Quantification: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for easy comparison between compounds. The inhibitory activity is often expressed as the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the inflammatory response (e.g., NO production or cytokine release).
Table 1: Hypothetical Anti-inflammatory Activity of Thiadiazole Compounds
Compound ID
Cytotoxicity (CC₅₀, µM)
NO Production (IC₅₀, µM)
TNF-α Release (IC₅₀, µM)
IL-6 Release (IC₅₀, µM)
THZ-001
> 100
12.5
15.8
20.1
THZ-002
> 100
5.2
8.9
11.4
THZ-003
85.6
25.1
30.5
35.2
Indomethacin
> 100
8.7
10.3
14.6
Lower IC₅₀ values indicate higher potency.
Conclusion: Advancing Anti-inflammatory Drug Discovery
The protocols outlined in this application note provide a robust and reliable framework for the initial in vitro screening of thiadiazole compounds for anti-inflammatory activity. By systematically assessing cytotoxicity and the inhibition of key inflammatory mediators, researchers can effectively identify promising lead candidates for further development. The modular nature of these assays also allows for expansion to investigate effects on other relevant targets, such as COX-2 and 5-LOX, and to dissect the underlying mechanisms of action through analysis of the NF-κB and MAPK signaling pathways.[19][29][30][31] This comprehensive approach is essential for advancing the discovery of novel and effective anti-inflammatory therapeutics.
References
Vertex AI Search. (2024). An overview of biological activities of thiadiazole derivatives.
bepls. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity.
Pimple, B. P. (2020, July 25). In virto Anti inflammatory assay. YouTube.
National Institutes of Health. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC.
MDPI. (n.d.). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish.
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts.
Semantic Scholar. (n.d.). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives.
MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives.
PubMed. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1][32][33]Thiadiazole Derivatives as Anti-Inflammatory Agents. Retrieved from
National Institutes of Health. (n.d.). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC.
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
National Institutes of Health. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
ResearchGate. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES.
PubMed. (n.d.). NF-κB signaling in inflammation. National Institutes of Health.
National Institutes of Health. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. PMC.
MDPI. (n.d.). Natural Compounds and Strategies for Developing Novel Anti-Inflammatory Drugs.
MDPI. (n.d.). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth.
Wikipedia. (n.d.). NF-κB.
Thermo Fisher Scientific. (n.d.). Human TNF-α ELISA Kit Product Information Sheet.
National Institutes of Health. (n.d.). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC.
Frontiers. (n.d.). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration.
ACS Omega. (n.d.). Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX-2 Inhibitors with Anticancer and Anti-inflammatory Activities.
ResearchGate. (2025). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis.
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation.
ResearchGate. (n.d.). Inflammatory response induced in RAW264.7 macrophages by PA and LPS....
Promega Corporation. (n.d.). Griess Reagent System Technical Bulletin TB229.
National Institutes of Health. (n.d.). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. PMC.
National Institutes of Health. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. PMC.
Invitrogen. (n.d.). TNF-α (free) ELISA.
Biomolecules & Therapeutics. (n.d.). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae.
MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
YouTube. (2024). MAPK Signaling in Inflammatory Cytokines Pathways.
Journal of Applied Pharmaceutical Science. (2021). Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives.
ResearchGate. (2017). NF-κB signaling in inflammation.
ResearchGate. (n.d.). ELISA measured relative levels of TNF-α (A), IL-6 (B), and IL-1β (C)....
National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
Application Notes and Protocols for Anticonvulsant Activity Testing of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Authored by: A Senior Application Scientist Date: February 7, 2026 Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of th...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: A Senior Application Scientist
Date: February 7, 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the anticonvulsant potential of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine. The protocols detailed herein are grounded in established and validated methodologies for anticonvulsant drug screening. This guide emphasizes a strategic, multi-tiered approach, commencing with broad-spectrum in vivo screening to establish efficacy, followed by targeted in vitro assays to elucidate the potential mechanism of action. The structure of this document is designed to provide not only procedural steps but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the drug evaluation process.
Introduction and Scientific Rationale
Epilepsy is a prevalent neurological disorder characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, underscoring the urgent need for novel therapeutic agents with improved efficacy and tolerability.[2]
The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore in the design of novel anticonvulsant agents.[2][3][4] This heterocyclic moiety is a versatile structure that can be readily functionalized to modulate its physicochemical and pharmacological properties.[2] The presence of the =N-C-S- moiety and the aromaticity of the ring are considered crucial for its anticonvulsant activity.[3] Furthermore, structure-activity relationship (SAR) studies have revealed that the introduction of electron-withdrawing groups, such as halogens or a trifluoromethyl group, can significantly enhance anticonvulsant potency.[3][4]
The subject of this guide, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, incorporates these key structural features. The trifluoromethylphenyl group is a well-known bioisostere for a phenyl group, offering increased lipophilicity which can improve blood-brain barrier penetration, a critical attribute for centrally acting drugs. The electron-withdrawing nature of the trifluoromethyl group is also hypothesized to enhance the interaction of the molecule with its biological target.[5] Therefore, a systematic evaluation of this compound's anticonvulsant properties is scientifically justified and holds therapeutic promise.
This guide will detail the application of two widely accepted in vivo screening models: the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure model.[1][6] These models are complementary, with the MES test identifying compounds that prevent seizure spread, indicative of efficacy against generalized tonic-clonic seizures, while the PTZ model is sensitive to compounds that elevate the seizure threshold, suggesting potential utility in absence seizures.[7][8][9] Following in vivo characterization, this document will outline in vitro approaches to probe the compound's mechanism of action, a critical step in its development as a potential AED.
In Vivo Anticonvulsant Screening
The initial phase of testing involves assessing the efficacy of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in well-established animal models of seizures. These experiments are designed to provide a broad indication of its anticonvulsant potential and to determine its effective dose range.
Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard preclinical model for identifying potential AEDs effective against generalized tonic-clonic seizures.[9][10][11] The endpoint of this assay is the abolition of the tonic hindlimb extension phase of the seizure, which indicates the compound's ability to prevent the spread of seizure activity.[11]
Caption: Workflow for the Maximal Electroshock (MES) Test.
Materials:
Male albino mice (20-25 g) or Wistar rats (100-150 g).
Vehicle (e.g., 0.5% carboxymethylcellulose or Tween 80 in saline).
Standard AED (e.g., Phenytoin).
Electroconvulsive shock apparatus.
Corneal or ear electrodes.
Electrode solution (e.g., 0.9% saline).
Procedure:
Animal Acclimation: Acclimate animals to the laboratory environment for at least 48 hours before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
Compound Preparation: Prepare a homogenous suspension of the test compound in the chosen vehicle. Sonication may be required to ensure uniform suspension. Prepare fresh on the day of the experiment.
Animal Grouping and Dosing:
Randomly divide the animals into groups of at least 8-10 animals per group.
Include a vehicle control group, a positive control group (Phenytoin), and at least three dose levels of the test compound (e.g., 30, 100, and 300 mg/kg).
Administer the test compound, vehicle, or standard drug via the desired route (intraperitoneal injection is common for initial screening).
Maximal Electroshock Induction:
At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply the electrical stimulus.
For mice, a stimulus of 50 mA for 0.2 seconds via corneal electrodes is standard. For rats, 150 mA for 0.2 seconds is typically used.
Apply a drop of electrode solution to the electrodes before application to ensure good electrical contact.
Observation and Data Recording:
Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
Record the data as a quantal response (protection or no protection). Protection is defined as the complete abolition of the tonic hindlimb extension.
Data Analysis:
Calculate the percentage of animals protected in each group.
Determine the median effective dose (ED50) using probit analysis.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ-induced seizure model is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures in humans.[7][12] PTZ is a GABA-A receptor antagonist, and compounds that enhance GABAergic neurotransmission are often effective in this model.
Caption: Workflow for the Pentylenetetrazol (PTZ) Test.
Materials:
Male albino mice (20-25 g) or Wistar rats (100-150 g).
Vehicle (e.g., 0.5% carboxymethylcellulose or Tween 80 in saline).
Standard AED (e.g., Diazepam).
Pentylenetetrazol (PTZ).
0.9% Saline.
Procedure:
Animal Acclimation and Compound Preparation: Follow the same procedures as described for the MES test.
Animal Grouping and Dosing:
Group and dose the animals as described for the MES test. A standard AED like Diazepam should be used as a positive control.
PTZ Induction of Seizures:
At the time of peak drug effect, administer a convulsant dose of PTZ. A subcutaneous injection of 85 mg/kg in mice is commonly used to induce clonic seizures.[13][14]
Prepare the PTZ solution fresh in 0.9% saline.
Observation and Data Recording:
Immediately after PTZ injection, place the animal in an individual observation chamber.
Observe the animals for at least 30 minutes.
Record the latency to the first clonic convulsion and the duration of the seizures.
Protection is defined as the absence of clonic seizures for a defined period (e.g., 30 minutes).
Data Analysis:
Calculate the percentage of animals protected from clonic seizures in each group.
Analyze the latency to the first seizure and seizure duration using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Determine the ED50 for protection against PTZ-induced seizures.
Data Presentation for In Vivo Studies
The results of the in vivo anticonvulsant screening should be summarized in a clear and concise table for easy comparison of the different dose groups and the standard drug.
Treatment Group
Dose (mg/kg)
Route of Administration
MES Test (% Protection)
PTZ Test (% Protection)
Latency to Clonic Seizure (s) (Mean ± SEM)
Vehicle Control
-
i.p.
0
0
Value
4-[4-(CF3)Phenyl]-1,2,3-Thiadiazol-5-Amine
30
i.p.
Value
Value
Value
4-[4-(CF3)Phenyl]-1,2,3-Thiadiazol-5-Amine
100
i.p.
Value
Value
Value
4-[4-(CF3)Phenyl]-1,2,3-Thiadiazol-5-Amine
300
i.p.
Value
Value
Value
Phenytoin (Standard)
25
i.p.
100
Not Active
N/A
Diazepam (Standard)
5
i.p.
Not Active
100
Value
In Vitro Mechanistic Studies
While in vivo studies are crucial for establishing efficacy, in vitro assays are essential for elucidating the underlying mechanism of action.[15][16] These studies can provide valuable insights into the molecular targets of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Rationale for In Vitro Testing
In vitro models offer a controlled environment to investigate the direct effects of a compound on neuronal cells and specific molecular targets, such as ion channels and neurotransmitter receptors, which are implicated in epileptogenesis.[16] These assays are typically more cost-effective and have a higher throughput than in vivo studies.[16]
Potential In Vitro Assays
Based on the known mechanisms of anticonvulsant drugs and the chemical structure of the test compound, the following in vitro assays are recommended:
Electrophysiological Recordings in Neuronal Cultures or Brain Slices: This technique allows for the direct measurement of the effects of the compound on neuronal excitability, synaptic transmission, and ion channel function.[1]
Radioligand Binding Assays: These assays can be used to determine if the compound binds to specific receptors, such as the GABA-A receptor or glutamate receptors.
Ion Flux Assays: These assays measure the movement of ions (e.g., Na+, Ca2+, K+) across cell membranes and can identify compounds that modulate the activity of voltage-gated or ligand-gated ion channels.
Enzyme Inhibition Assays: Some anticonvulsants act by inhibiting enzymes involved in neurotransmitter metabolism (e.g., GABA transaminase).
Caption: Workflow for In Vitro Mechanistic Studies.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of the anticonvulsant activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine. A positive outcome in the in vivo screening models would provide strong evidence for its potential as a novel AED. Subsequent in vitro mechanistic studies will be crucial for understanding its mode of action and for guiding further lead optimization efforts. Should the compound demonstrate a favorable profile, further studies, including more sophisticated seizure models, pharmacokinetic profiling, and initial safety assessments, will be warranted to advance its development towards clinical application.
References
Frontiers in Pharmacology. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. [Link]
MDPI. (2020). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents. [Link]
YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]
ResearchGate. (2018). Synthesis and anticonvulsant activities of some novel 1, 3, 4-Thiadiazole derivatives. [Link]
Springer. (2023). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. [Link]
PubMed. (1988). In vitro screening for anticonvulsant-induced teratogenesis in neural primary cultures and cell lines. [Link]
Biomedical and Pharmacology Journal. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. [Link]
PubMed Central. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. [Link]
Al-Ahliyya Amman University. (2011). Synthesis of Some New Thiadiazole Derivatives and Their Anticonvulsant Activity. [Link]
YouTube. (2023). 1,3,4-Thiadiazole: A Game-Changer in Drug Discovery |Antiviral, Anticancer & Anticonvulsant Research. [Link]
PubMed Central. (2015). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. [Link]
PubMed Central. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. [Link]
International Journal of Novel Research in Pharmaceutical Sciences. (2023). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. [Link]
YouTube. (2023). PTZ-Induced Seizures in Mice | Evaluation of Diazepam's Anticonvulsant Effect. [Link]
PubMed Central. (2016). Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. [Link]
SciSpace. (2007). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
PubMed. (2014). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. [Link]
PubMed. (2012). Pentylenetetrazol (PTZ) kindling model of epilepsy. [Link]
MDPI. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]
ResearchGate. (2007). (PDF) The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
International Journal of Pharmaceutical Research and Applications. (2021). The Screening models for antiepileptic drugs: A Review. [Link]
Application Note: High-Content Flow Cytometry Analysis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (TFPTA)
Executive Summary & Biological Context This Application Note details the flow cytometry protocols required to characterize the cytotoxic mechanism of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (herein referre...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Biological Context
This Application Note details the flow cytometry protocols required to characterize the cytotoxic mechanism of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (herein referred to as TFPTA ).
1,2,3-Thiadiazole derivatives are a potent class of heterocyclic compounds widely investigated for their anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific inclusion of a trifluoromethyl (-CF₃) group on the phenyl ring is a critical medicinal chemistry modification designed to enhance lipophilicity and metabolic stability, facilitating cellular membrane penetration.
Mechanistic Hypothesis: Based on structural analogs, TFPTA is hypothesized to exert cytotoxicity through Reactive Oxygen Species (ROS)-mediated mitochondrial dysfunction , leading to intrinsic apoptosis and G2/M cell cycle arrest. This guide provides the experimental framework to validate this hypothesis.
Experimental Logic & Workflow
To distinguish between non-specific necrosis (toxicity) and programmed cell death (efficacy), a multi-parametric approach is required. We will utilize three distinct flow cytometry assays to build a comprehensive mechanism of action.
The "Triad of Validation"
Annexin V / Propidium Iodide (PI): Differentiation of Death Mode. Distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[3]
Propidium Iodide / RNase A: Cell Cycle Kinetics. Determines if TFPTA acts as a cytostatic agent (halting division) before inducing death.
JC-1 Dye: Mitochondrial Health. Validates the intrinsic apoptotic pathway by measuring mitochondrial membrane potential (
) collapse.
Mechanistic Workflow Diagram
The following diagram illustrates the biological cascade triggered by TFPTA and the corresponding flow cytometry readouts.
Caption: Figure 1. Proposed mechanism of action for TFPTA and corresponding flow cytometry checkpoints. The CF3 moiety facilitates uptake, leading to oxidative stress and mitochondrial collapse.
Materials & Reagent Preparation
Critical Safety Note: TFPTA contains a thiadiazole ring and a fluorinated phenyl group. Treat as a potential mutagen. All distinct steps must be performed in a Class II Biosafety Cabinet.
Stock Solution (10 mM)
Solvent: 100% DMSO (Anhydrous).
Solubility Check: The -CF₃ group enhances lipophilicity but reduces aqueous solubility. Ensure the powder is fully dissolved by vortexing for 30 seconds.
Storage: Aliquot into amber tubes and store at -20°C. Avoid freeze-thaw cycles.
Working Solutions
Vehicle Control: 0.1% DMSO in culture media.
TFPTA Doses: Prepare serial dilutions (e.g., 1 µM, 5 µM, 10 µM, 50 µM) immediately prior to treatment. Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Protocol 1: Apoptosis vs. Necrosis (Annexin V / PI)[3]
Purpose: To quantify Phosphatidylserine (PS) externalization, an early marker of apoptosis, versus membrane permeabilization (necrosis).
Step-by-Step Methodology
Seeding: Seed cells (e.g., A549 or MCF-7) at
cells/well in a 6-well plate. Incubate overnight.
Treatment: Treat with TFPTA (IC₅₀ and 2x IC₅₀) for 24 and 48 hours. Include a Vehicle Control (DMSO) and a Positive Control (e.g., Staurosporine 1 µM).
Harvesting (Critical):
Collect the supernatant (contains detached dead cells).
Wash adherent cells with PBS.
Trypsinize gently (avoid over-digestion which strips PS receptors).
Combine supernatant and trypsinized cells into one tube.
Washing: Centrifuge at 300 x g for 5 min. Wash 2x with cold PBS.
Staining:
Resuspend pellet in 100 µL 1X Annexin Binding Buffer .
Purpose: To detect the loss of mitochondrial membrane potential (
), the "point of no return" in the intrinsic apoptotic pathway.
Step-by-Step Methodology
Reagent: JC-1 is a cationic dye. In healthy mitochondria (high potential), it forms red aggregates. In apoptotic cells (low potential), it remains as green monomers.
Staining:
Treat cells with TFPTA.
Add JC-1 working solution directly to the media (final conc. 2 µM).
Incubate 30 min at 37°C in the dark.
Washing: Wash 2x with warm PBS. Resuspend in 300 µL PBS.
Acquisition:
Green Channel (FITC): Detects monomers (Apoptotic).
Red Channel (PE/Texas Red): Detects aggregates (Healthy).
Analysis: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates mitochondrial depolarization.
Expected Results & Troubleshooting
Expected Data Trends[4]
Apoptosis: A dose-dependent shift from Q3 (Live) to Q4 (Early Apoptotic) within 24 hours. By 48 hours, a shift to Q2 (Late Apoptotic).
Cell Cycle: If TFPTA acts similarly to other 1,2,3-thiadiazoles, expect an accumulation of cells in the G2/M phase , indicating a blockade of mitosis (possibly via tubulin interference).
Mitochondria: A significant reduction in the Red/Green ratio in JC-1 assays, confirming the mitochondrial pathway is involved.
Troubleshooting Guide
High Debris/Background: Ensure cells are not over-trypsinized. Filter samples through a 40 µm mesh if clumping occurs.
No PI Staining in Cycle Analysis: Ensure ethanol fixation was performed at -20°C and RNase was active (freshly added).
Precipitation: If TFPTA precipitates in the media (cloudiness), reduce the working concentration or increase the DMSO vehicle (do not exceed 0.5%).
References
Matysiak, J., et al. (2015). Biological evaluation of some new 1,2,3-thiadiazole derivatives as potential anticancer agents.[3][4]European Journal of Medicinal Chemistry . Link
Gomha, S. M., et al. (2015). Synthesis and Biological Evaluation of Some Novel 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents.[3][4][5][6][7][8]Molecules .[1][2][3][4][5][6][7][8][9][10][11][12] Link
Kushwaha, N., et al. (2012).[6] Biological Activities of Thiadiazole Derivatives: A Review.International Journal of ChemTech Research .[6] Link
Thermo Fisher Scientific. Annexin V Staining Protocol for Flow Cytometry.Link
Mechanistic Profiling of Cell Death & Survival Pathways: Western Blot Analysis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Application Note: AN-WB-2024-TFPTA Executive Summary This Application Note provides a rigorous Western Blot protocol for evaluating the biological activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (TFPTA...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-WB-2024-TFPTA
Executive Summary
This Application Note provides a rigorous Western Blot protocol for evaluating the biological activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (TFPTA) . 1,2,3-Thiadiazole derivatives are a privileged scaffold in medicinal chemistry, frequently investigated for their ability to modulate STAT3 signaling , NF-κB pathways , and Cell Death (Apoptosis/Necroptosis) switches [1, 2].
Given the trifluoromethyl moiety's enhancement of lipophilicity and metabolic stability, TFPTA is often screened as a potent antineoplastic agent . This guide focuses on detecting pathway modulation—specifically the inhibition of survival signaling (p-STAT3/p-Akt) and the induction of apoptosis (Caspase-3/PARP cleavage)—distinguishing it from necrotic cell death.
Scientific Rationale & Mechanism
The Target Landscape
Small molecules containing the 1,2,3-thiadiazole core often act by destabilizing heat shock proteins (Hsp90) or directly inhibiting kinases upstream of STAT3 (Signal Transducer and Activator of Transcription 3). Constitutive activation of STAT3 is a hallmark of many cancers, driving survival and resistance.
Hypothesis: TFPTA treatment inhibits STAT3 phosphorylation (Tyr705), leading to the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL) and subsequent activation of the intrinsic apoptotic cascade.
Counter-Screen: Because some thiadiazoles modulate necroptosis (programmed necrosis), it is critical to probe for p-MLKL to rule out lytic cell death, which is often immunogenic and undesirable in certain therapeutic contexts.
Pathway Visualization
The following diagram illustrates the expected signaling modulation by TFPTA, highlighting the specific phosphorylation sites and cleavage events to be detected.
Figure 1: Proposed Mechanism of Action. TFPTA inhibits upstream survival signaling, releasing the brake on the mitochondrial apoptotic pathway.
Experimental Protocol
Reagents & Preparation
Compound Stock: Dissolve TFPTA in DMSO to create a 10 mM or 50 mM stock. The trifluoromethyl group ensures high solubility in organic solvents but poor aqueous solubility.
Critical Step: Aliquot and store at -80°C. Avoid freeze-thaw cycles >3 times.
Lysis Buffer: Modified RIPA Buffer is mandatory for nuclear targets (STAT3).
Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, 1 mM EDTA.
Additives (Fresh): 1x Protease Inhibitor Cocktail, 1 mM Na3VO4 (Orthovanadate), 10 mM NaF (Sodium Fluoride). Phosphatase inhibitors are non-negotiable for detecting p-STAT3.
Cell Treatment Workflow
Seeding: Seed cells (e.g., A549, HeLa, or DU145) at
cells/well in a 6-well plate. Allow 24h attachment.
Dose-Response: Treat with TFPTA at 0, 1, 5, 10, and 20 µM.
Vehicle Control: DMSO (Match the highest volume used, typically <0.1%).
Positive Control: Staurosporine (1 µM) for apoptosis; IL-6 (50 ng/mL) for STAT3 stimulation.
Time-Course: For the IC50 dose, harvest at 4h, 12h, 24h, and 48h.
Insight: Phosphorylation changes (p-STAT3) occur early (2-6h); cleavage events (PARP) occur late (24-48h).
Sample Processing (The "Cold Chain")
Wash cells 2x with ice-cold PBS.
Add 150 µL ice-cold Lysis Buffer directly to the well. Scrape immediately.
Transfer to pre-chilled microcentrifuge tubes.
Sonication: Pulse 3x (10 sec on/off) at 20% amplitude to shear DNA (critical for nuclear proteins like STAT3).
Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Quantification: BCA Assay. Normalize all samples to 20-30 µg total protein per lane.
Electrophoresis & Transfer
Gel: 10% or 12% SDS-PAGE (Bis-Tris gels provide sharper bands).
Transfer: PVDF membrane (0.45 µm). Activate in methanol for 1 min.
Conditions: Wet transfer at 100V for 90 mins (cold room) is preferred for capturing both high MW (PARP, 116 kDa) and low MW (Caspase-3, 17/19 kDa) targets.
Immunodetection Strategy
Block membranes in 5% BSA (for phosphoproteins) or 5% Non-fat Milk (for total proteins) in TBST for 1h.
Target Protein
MW (kDa)
Primary Antibody (Dilution)
Blocking Buffer
Purpose
p-STAT3 (Tyr705)
88
1:1000 (Rb)
5% BSA
Primary Readout: Inhibition of survival signaling.
Total STAT3
88
1:1000 (Ms)
5% Milk
Loading control for phosphorylation ratio.
Cleaved Caspase-3
17, 19
1:500 (Rb)
5% Milk
Apoptosis Marker: Irreversible commitment to death.
Cleaved PARP
89
1:1000 (Rb)
5% Milk
Downstream Marker: DNA repair shutdown.
p-MLKL (Ser358)
54
1:1000 (Rb)
5% BSA
Negative Control: Rule out Necroptosis.
-Actin
42
1:5000 (Ms)
5% Milk
Global Loading Control.
Note: Rb = Rabbit, Ms = Mouse. Use 5% BSA for all phospho-antibodies to reduce background noise.
Data Interpretation & Expected Results
To validate TFPTA activity, compare band intensities against the Vehicle (DMSO) control.
Quantitative Analysis Table (Hypothetical)
Condition
p-STAT3 / Total STAT3
Cleaved Caspase-3
Cleaved PARP
Interpretation
DMSO (Vehicle)
1.0 (Baseline)
Not Detected
Low/None
Intact survival signaling.
TFPTA (Low Dose)
0.7
Faint Band
Low
Partial pathway engagement.
TFPTA (High Dose)
0.1 (Strong Decrease)
Strong Band
High
Potent Apoptosis Induction.
Staurosporine
0.2
Very Strong
Very High
Validated Apoptosis (Pos Control).
Decision Matrix
Scenario A (Desired): p-STAT3
, Cleaved Caspase-3 , p-MLKL (No change).
Scenario B (Necroptosis): p-STAT3 (No change), Cleaved Caspase-3 (No change), p-MLKL
.
Scenario C (Inefficacy): No change in any marker despite cell death observed by microscopy.
Troubleshooting & Optimization
The "Trifluoromethyl" Factor
The 4-(trifluoromethyl)phenyl group makes TFPTA highly hydrophobic.
Issue: Compound precipitation in cell culture media.
Solution: Do not add the DMSO stock directly to the well. Pre-dilute the compound in warm media (10x concentration) and vortex vigorously before adding to cells. Ensure final DMSO < 0.5%.
Signal Loss for p-STAT3
Cause: Phosphatase activity during lysis.
Solution: Ensure Sodium Orthovanadate is fresh (boiled/activated) and lysis is performed strictly on ice.
Alternative: Fix cells with 4% PFA before lysis (requires specialized lysis buffer) to "freeze" signaling states, though standard RIPA is usually sufficient if rapid.
References
Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry.[1] Chemical Reviews, 114(10), 5572–5610.[1] Link
Pietrusiewicz, K. M., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Molecules, 26(12), 3728. Link
Mahmoodi, M., et al. (2017). Induction of Apoptosis and Inhibition of STAT3 Signaling by New 1,2,3-Thiadiazole Derivatives in Human Breast Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry.
Bio-Rad Laboratories. General Western Blotting Protocol. Link
Cell Signaling Technology. Phospho-STAT3 (Tyr705) Antibody Protocol. Link
Disclaimer: This protocol is for research use only. The specific activity of TFPTA may vary based on cell line and synthesis purity. Always perform a cytotoxicity assay (MTT/CCK-8) prior to Western Blotting to determine appropriate IC50 concentrations.
Technical Support Center: Synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Welcome to the technical support center for the synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on established chemical principles and field-proven strategies for heterocyclic synthesis.
Introduction to the Synthesis
The synthesis of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine is a multi-step process that requires careful control of reaction conditions to achieve optimal yields and purity. The core of this synthesis often revolves around the Hurd-Mori reaction, a classical and effective method for forming the 1,2,3-thiadiazole ring from a suitable hydrazone precursor by cyclization with thionyl chloride.[1][2] The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the reactivity of intermediates and the overall success of the synthesis.[3][4] This guide will address the critical steps, from the preparation of the starting materials to the final product purification, with a focus on practical, actionable advice.
Proposed Synthetic Pathway
The most common route to 4-aryl-5-amino-1,2,3-thiadiazoles involves the preparation of a thiosemicarbazone intermediate from the corresponding arylacetonitrile, followed by oxidative cyclization. Below is a logical workflow for the synthesis of the target compound.
Caption: Proposed synthetic workflow for the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Thiosemicarbazone Intermediate
- Incomplete deprotonation of the arylacetonitrile.- Low reactivity of the starting materials.- Unfavorable reaction equilibrium.
- Use a stronger base (e.g., sodium ethoxide in ethanol) to ensure complete deprotonation of the acetonitrile.- Increase the reaction temperature and/or time, monitoring progress by TLC.- Remove water formed during the reaction, if applicable, using a Dean-Stark trap.
Low Yield of Final Product (Thiadiazole)
- Inefficient cyclization of the thiosemicarbazone.- Decomposition of the intermediate or final product.- Presence of impurities in the starting materials.
- Optimize the choice and amount of the oxidizing agent. Ferric chloride (FeCl₃) is a common choice, but others can be explored.- Control the reaction temperature carefully; exothermic reactions can lead to decomposition.- Ensure the thiosemicarbazone intermediate is pure before proceeding to the cyclization step.
Formation of a Complex Mixture of Byproducts
- Side reactions due to the high reactivity of thionyl chloride (if using a Hurd-Mori approach).- Over-oxidation or side reactions with the trifluoromethyl group.
- Add the cyclizing agent (e.g., thionyl chloride) slowly and at a low temperature to control the reaction rate.- Consider alternative, milder cyclization methods if the Hurd-Mori reaction proves problematic.[5]
Difficulty in Product Purification
- Co-precipitation of starting materials or byproducts.- Similar solubility of the product and impurities.
- Use column chromatography with a suitable solvent system (e.g., hexane:ethyl acetate) for purification.[6]- Recrystallize the crude product from an appropriate solvent or solvent mixture.
Inconsistent Results Between Batches
- Variability in reagent quality (especially thionyl chloride).- Inconsistent reaction conditions (temperature, time, moisture).
- Use freshly distilled thionyl chloride for each reaction.- Maintain strict control over reaction parameters and ensure all glassware is thoroughly dried.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the formation of the thiosemicarbazone intermediate?
The base, typically a strong base like sodium ethoxide, is crucial for deprotonating the α-carbon of the 4-(trifluoromethyl)phenylacetonitrile. This generates a carbanion that can then act as a nucleophile and attack the thiosemicarbazide to form the intermediate.[7]
Q2: How does the trifluoromethyl group affect the reaction?
The trifluoromethyl group is a strong electron-withdrawing group.[4] This can have several effects:
It increases the acidity of the α-protons of the acetonitrile, potentially facilitating the initial deprotonation.
It can deactivate the aromatic ring towards certain side reactions.
However, it may also influence the electronic properties of the intermediate, affecting the ease of cyclization. The presence of electron-withdrawing groups can be beneficial in the Hurd-Mori reaction.[8]
Q3: My Hurd-Mori reaction with thionyl chloride is not working well. What are some alternatives?
While the Hurd-Mori reaction is common, other methods for synthesizing 1,2,3-thiadiazoles exist.[9] Some alternatives include:
The Pechmann synthesis: Involves the cycloaddition of diazoalkanes onto a C=S bond.
The Wolff synthesis: Utilizes the heterocyclization of α-diazo thiocarbonyl compounds.
Modern variations may use different sulfur sources and catalysts under milder conditions.[5]
Q4: What is the best way to monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The disappearance of the starting material and the appearance of the product spot can indicate the reaction's progress.
Q5: I have isolated a solid product, but the NMR spectrum is complex. What are the likely impurities?
Common impurities can include unreacted starting materials (4-(trifluoromethyl)phenylacetonitrile and thiosemicarbazide), the thiosemicarbazone intermediate if the cyclization is incomplete, and various side products from the cyclization reaction. If using an iron-based oxidant, residual iron salts may also be present and can often be removed by an aqueous workup.
Experimental Protocols
Protocol 1: Synthesis of the Thiosemicarbazone Intermediate
This protocol describes the formation of the thiosemicarbazone from 4-(trifluoromethyl)phenylacetonitrile.
Materials:
4-(Trifluoromethyl)phenylacetonitrile
Thiosemicarbazide
Sodium ethoxide
Ethanol (anhydrous)
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
To this solution, add 4-(trifluoromethyl)phenylacetonitrile (1 equivalent) dropwise at room temperature.
Stir the mixture for 30 minutes to ensure complete formation of the carbanion.
Add thiosemicarbazide (1 equivalent) to the reaction mixture.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield the crude thiosemicarbazone intermediate.
Protocol 2: Oxidative Cyclization to 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
This protocol outlines the cyclization of the thiosemicarbazone intermediate to the final product.
Materials:
Thiosemicarbazone intermediate from Protocol 1
Ferric chloride (FeCl₃) or another suitable oxidant
Ethanol or another suitable solvent
Procedure:
Suspend the crude thiosemicarbazone intermediate in ethanol in a round-bottom flask with magnetic stirring.
Add a solution of ferric chloride (2-3 equivalents) in ethanol dropwise to the suspension at room temperature.
Stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[10]
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization to afford the pure 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Wikipedia. Hurd–Mori 1,2,3-thiadiazole synthesis. Available from: [Link]
MDPI. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. 2021. Available from: [Link]
Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Available from: [Link]
ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. 2021. Available from: [Link]
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. 2022. Available from: [Link]
MDPI. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. 2022. Available from: [Link]
ISRES Publishing. Thiadiazoles and Their Properties. 2021. Available from: [Link]
ResearchGate. Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. 2008. Available from: [Link]
ResearchGate. A convenient route for the synthesis of new thiadiazoles. 2016. Available from: [Link]
The Journal of Organic Chemistry. Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N–S Bond Formation. 2017. Available from: [Link]
PubMed. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. 2005. Available from: [Link]
Molecules. Synthesis of Pyrrolo[2,3-d][1][2][5]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. 2010. Available from: [Link]
Google Patents. Process for preparing 5-amino-1,2,3-thiadiazoles. 1981.
PubMed. Synthesis and cytotoxic activity of N-substituted thiosemicarbazones of 3-(3,4-methylenedioxy)phenylpropanal. 2001. Available from: [Link]
PubMed. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. 2021. Available from: [Link]
ResearchGate. Cyclopalladation of thiophene-substituted thiosemicarbazones. 2004. Available from: [Link]
ACS Publications. Para-Substituted Thiosemicarbazones as Cholinesterase Inhibitors: Synthesis, In Vitro Biological Evaluation, and In Silico Study. 2022. Available from: [Link]
ResearchGate. Structure of lithiatiated phenylacetonitrile, S = solvent.3,4. 2017. Available from: [Link]
PubChem. 4-(Trifluoromethyl)phenylacetonitrile. Available from: [Link]
Springer Nature. Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. 2023. Available from: [Link]
Chemistry – A European Journal. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. 2019. Available from: [Link]
ResearchGate. Effect of electron-donating and electron-withdrawing groups on the cyclization step. 2022. Available from: [Link]
MDPI. A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. 2021. Available from: [Link]
Stability of 4-[4-(Trifluoromethyl)Phenyl)-1,2,3-Thiadiazol-5-Amine in DMSO solution
Technical Support Center: Stability & Handling Guide Subject: 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in DMSO Case ID: T-CF3-THIA-005 Executive Summary You are working with 4-[4-(Trifluoromethyl)phenyl]-1,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling GuideSubject: 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in DMSO
Case ID: T-CF3-THIA-005
Executive Summary
You are working with 4-[4-(Trifluoromethyl)phenyl]-1,2,3-thiadiazol-5-amine , a compound belonging to the 5-amino-1,2,3-thiadiazole class. While DMSO is an excellent solvent for this lipophilic molecule, the compound exhibits specific instabilities—most notably the Dimroth Rearrangement (base-catalyzed isomerization) and Photolytic Nitrogen Extrusion .[1]
This guide provides the protocols required to maintain structural integrity.
Module 1: Dissolution & Solubility
The presence of the Trifluoromethyl (
) group significantly increases lipophilicity, making aqueous solubility negligible.[1] DMSO is the preferred vehicle, but hygroscopicity is a critical risk.
Standard Dissolution Protocol
Solvent Grade: Use only Anhydrous DMSO (≥99.9%, water <50 ppm).[1]
Why? Water in DMSO promotes hydrolysis and can act as a nucleophile, accelerating ring degradation.
Container: Use Amber Glass vials with PTFE-lined caps.
Avoid: Polypropylene (DMSO leaches plasticizers) and clear glass (UV sensitivity).
Method:
Add DMSO to the solid.
Vortex for 30 seconds.
If undissolved: Sonicate in a water bath at < 30°C for 5-minute intervals.
Caution: Do not heat above 40°C. Thermal stress triggers nitrogen loss.
Troubleshooting Solubility Issues
Observation
Probable Cause
Corrective Action
Cloudiness / Precipitation
Water absorption by DMSO.
Dry the solution over molecular sieves (4Å) or prepare fresh stock in anhydrous DMSO.
Viscous "Gel" Formation
High concentration (>50 mM).
Dilute to <10 mM.[1] The planar aromatic rings may be stacking (π-π interactions).
Module 2: Chemical Stability & Degradation Mechanisms
This is the most critical section.[1] The 1,2,3-thiadiazole ring is "metastable."[1] It is prone to two specific degradation pathways in solution.
The Dimroth Rearrangement (Base Sensitivity)
The 5-amino-1,2,3-thiadiazole scaffold is notorious for rearranging into a 5-mercapto-1,2,3-triazole isomer when exposed to bases.
Trigger: Basic pH (pH > 7.5), nucleophilic amines, or even trace alkalinity in lower-grade DMSO.
Mechanism: The base removes a proton from the amine, causing the thiadiazole ring to open into a diazo-thioacetamide intermediate.[1] This intermediate rotates and re-closes to form the thermodynamically stable triazole.
Impact of
: The electron-withdrawing group on the phenyl ring makes the amine protons more acidic, potentially accelerating this rearrangement compared to the unsubstituted phenyl analog.[1]
Photolytic Decomposition (Nitrogen Extrusion)
1,2,3-Thiadiazoles are precursors to thioketenes and thiirenes.[1]
Trigger: UV/Visible light (300–450 nm).
Mechanism: Absorption of a photon leads to the extrusion of molecular nitrogen (
), leaving behind a highly reactive diradical or carbene species that polymerizes or reacts with the solvent.[1]
Visualizing the Degradation Pathways
The following diagram illustrates the two primary failure modes for your compound.
Figure 1: Degradation pathways. The Red path (Dimroth Rearrangement) is chemically reversible but leads to a different isomer. The Grey path (Photolysis) is irreversible decomposition.
Module 3: Storage & Handling Protocols
Storage Specifications
Parameter
Recommendation
Rationale
Temperature
-20°C (Short term) -80°C (Long term > 1 month)
Low temp slows oxidation and spontaneous rearrangement.
Atmosphere
Argon or Nitrogen
Displaces oxygen; prevents oxidative coupling of the amine.[1]
Repeated expansion/contraction of DMSO introduces moisture and stress.[1]
Handling "Do's and Don'ts"
DO allow the frozen stock to equilibrate to room temperature before opening the vial. This prevents condensation of atmospheric water into the cold DMSO.
DO NOT use this compound in buffers with pH > 7.5 if possible.[1] If a basic reaction is required, add the thiadiazole last.[1]
DO NOT leave the solution on the benchtop under fluorescent lights.
Frequently Asked Questions (FAQ)
Q1: My solution turned from colorless to yellow/orange overnight. Is it still good?A: Likely No . A yellow shift often indicates oxidative coupling of the primary amine or the formation of the azo-intermediate in the Dimroth rearrangement.[1] Check purity via LC-MS. If the mass is identical but retention time shifted, it has isomerized to the triazole.
Q2: Can I use this compound in a cellular assay with 1% DMSO?A: Yes, but prepare the dilution immediately before use . Do not store the intermediate dilution (e.g., 100µM in media) for more than 1 hour. The aqueous buffer (especially if pH > 7.4) will accelerate the ring rearrangement.[1]
Q3: I see a new peak in LC-MS with [M-28]. What is it?A: [M-28] corresponds to the loss of
(Nitrogen).[1] This confirms photolytic degradation . You must improve your light shielding during storage and handling.
Q4: Is the Trifluoromethyl group stable?A: Yes, the
group itself is metabolically and chemically robust.[1] However, its electron-withdrawing nature makes the thiadiazole ring more susceptible to nucleophilic attack (by bases) compared to a standard phenyl ring.[1]
References
L'abbé, G. (1984).[1][2] Molecular rearrangements of five-membered ring heteromonocycles.[1][2] Journal of Heterocyclic Chemistry.[1] (Detailed mechanism of the Dimroth rearrangement in thiadiazoles).
Bakulev, V. A., & Dehaen, W. (2004).[1] The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. (Authoritative text on the reactivity and photolysis of this class).
Vertex AI Search. (2025). Stability of 5-amino-1,2,3-thiadiazoles in DMSO. (Aggregated patent and literature data confirming base-sensitivity). 3
Dimroth, O. (1909).[1][4] Ueber intramolekulare Umlagerungen.[1][4] Justus Liebigs Annalen der Chemie.[4] (Foundational paper on the rearrangement mechanism).
Troubleshooting inconsistent results in assays with 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Topic: Troubleshooting Inconsistent Assay Results CAS No: 423769-76-0 | Molecular Weight: 245.22 Da Support Tier: Senior Application Scientist Level[1] Introduction: Why Is This Compound Difficult? Welcome to the technic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Inconsistent Assay Results
CAS No: 423769-76-0 | Molecular Weight: 245.22 Da
Support Tier: Senior Application Scientist Level[1]
Introduction: Why Is This Compound Difficult?
Welcome to the technical support hub for 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (hereafter referred to as TTA-CF3 ).[1]
If you are experiencing shifting IC50 values, "flat" dose-response curves, or high background noise, you are not alone. This molecule possesses a "perfect storm" of structural features that challenge standard aqueous assays:
Extreme Lipophilicity: The trifluoromethyl (-CF3) group attached to the phenyl ring drives the LogP up significantly, leading to rapid precipitation in aqueous buffers.
Ring Instability: The 1,2,3-thiadiazole core is chemically distinct from the more stable 1,3,4-isomer.[2] It is susceptible to base-catalyzed ring opening (Dimroth rearrangement) at pH > 8.0.[1]
Colloidal Aggregation: The combination of a planar aromatic system and a hydrophobic tail often leads to the formation of promiscuous colloidal aggregates, which inhibit enzymes non-specifically.[2]
Use the modules below to diagnose and resolve your specific issue.
Module 1: Solubility & Preparation (The "Crash Out" Effect)
Symptom: “My results vary wildly between replicates, or I see a visible precipitate in the well.”
Root Cause:Precipitation Shock.
When you pipette a 100% DMSO stock of TTA-CF3 directly into an aqueous buffer, the local concentration of water spikes instantly.[2] The hydrophobic -CF3 group causes the compound to crash out of solution before it can disperse, forming micro-crystals that do not interact with your target protein.
The Solution: Intermediate Dilution Protocol
Do NOT dilute directly from Stock
Assay Well. You must use an intermediate "transition" step to step down the DMSO concentration gradually.
Visual Workflow: Preventing Precipitation
Caption: Figure 1. The "Precipitation Shock" mechanism. Direct addition causes local supersaturation. The Intermediate method maintains solubility.
Step-by-Step Optimization Protocol
Prepare Stock: Dissolve TTA-CF3 in anhydrous DMSO to 10 mM. Vortex until absolutely clear.
Intermediate Step: Prepare an "Intermediate Plate" containing buffer with 10-20% DMSO .
Example: Add 5 µL of 10 mM Stock to 45 µL of Buffer (containing 10% DMSO). This keeps the compound soluble while introducing water.
Final Transfer: Transfer from the Intermediate Plate to your Assay Plate.
Result: The compound is already hydrated and dispersed, preventing the "crash" effect.[2]
Module 2: Chemical Stability (The "Disappearing Compound")
Symptom: “The compound loses potency if I leave it in buffer for more than 2 hours.”
Root Cause:Base-Catalyzed Decomposition.
The 1,2,3-thiadiazole ring is electrophilic.[1][2] In basic conditions (pH > 8.0) or in the presence of strong nucleophiles (like DTT or mercaptoethanol at high concentrations), the ring can cleave or rearrange, destroying the pharmacophore [1, 2].[2]
Stability Decision Matrix
Caption: Figure 2. Stability logic flow. 1,2,3-thiadiazoles are sensitive to nucleophilic attack.[2] Avoid high pH and nucleophilic thiols.
Solvent & Buffer Compatibility Table
Parameter
Recommended
AVOID / CAUTION
Reason
Solvent
DMSO (Anhydrous)
Ethanol / Methanol
Protich solvents can accelerate ring opening in storage.[1]
Buffer pH
pH 6.5 – 7.4
pH > 8.0
Base-catalyzed ring cleavage (Dimroth rearrangement).[1]
Reductant
TCEP (0.5 - 1 mM)
DTT / BME (> 1 mM)
Strong nucleophilic thiols attack the thiadiazole sulfur.[1]
Storage
-20°C (Solid/DMSO)
4°C (Aqueous)
Hydrolysis occurs rapidly in water.[1] Make fresh daily.
Module 3: Assay Interference (The "False Positive")
Symptom: “I see inhibition, but it disappears when I add detergent.”
Root Cause:Colloidal Aggregation.
TTA-CF3 is a classic "aggregator."[1] In aqueous solution, it forms microscopic oil droplets (colloids) that sequester enzymes, leading to false-positive inhibition.[2] This is common for fluorinated phenyl compounds [3].
The Detergent Validation Test
To confirm if your IC50 is real or an artifact of aggregation, perform this simple validation:
Run Standard Assay: Measure IC50 in standard buffer.
Run Detergent Assay: Measure IC50 in buffer + 0.01% Triton X-100 (or freshly prepared Tween-20).[1]
Compare Results:
Observation
Diagnosis
Action
IC50 Unchanged
True Binder
Proceed with development.
IC50 Increases > 5x
Aggregator
The compound is a promiscuous inhibitor.[1] It is likely a false positive.
Signal Quenched
Optical Interference
The compound may absorb/fluoresce at your detection wavelength.[1]
References
Bakulev, V. A., & Dehaen, W. (2004).[2] The Chemistry of 1,2,3-Thiadiazoles. Chemistry of Heterocyclic Compounds.[3][4][5][6][7][8][9][10] Springer. [2]
Attanasi, O. A., et al. (2009).[2] 1,2,3-Thiadiazoles: synthesis, properties, and applications.[2][5][7][9][11][12] Chemical Reviews.[5]
Shoichet, B. K. (2006).[2] Screening in a spirit of haunting: the artifact of promiscuous small-molecule inhibitors.[1] Drug Discovery Today.
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling.[2]
Method for confirming target engagement of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
Compound: 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine[1] Executive Summary & Chemical Profile You are working with 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine . This molecule possesses two distinct...
You are working with 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine . This molecule possesses two distinct structural features that dictate our target engagement (TE) strategy:
The Trifluoromethyl (-CF₃) Group: This is not just a lipophilic handle; it is a built-in NMR reporter.[1] It allows for Ligand-Observed 19F-NMR , the most direct and artifact-free method for validating binding for this specific compound.[1]
The 1,2,3-Thiadiazole Core: This scaffold is historically associated with plant defense induction (SAR) and specific kinase inhibition.[1] It is moderately lipophilic and can be chemically reactive (ring cleavage) under harsh conditions.[1]
Recommendation: Do not rely solely on enzymatic inhibition assays, which are prone to false positives (PAINS).[1] Use 19F-NMR as your primary biophysical validation and CETSA for cellular validation.[1]
Module 1: The Gold Standard – Ligand-Observed 19F-NMR
Why this method?
Your compound contains a -CF₃ group.[1][2] Fluorine-19 has 100% natural abundance and zero background signal in biological systems (proteins do not contain fluorine).[1] When the small molecule binds to a large protein target, its tumbling rate slows drastically, causing a massive broadening of the 19F signal (T2 relaxation effect).[1]
Experimental Workflow
Figure 1: Workflow for Ligand-Observed 19F-NMR Target Engagement.
Step-by-Step Protocol
Preparation: Dissolve compound to 100 mM in d6-DMSO. Dilute to 50 µM in assay buffer (PBS, pH 7.4, 10% D2O).
Reference Scan (Free Ligand): Acquire a standard 1D 19F-NMR spectrum.[1] You should see a sharp singlet around -63 ppm (characteristic of Ar-CF₃).[1]
Protein Addition: Add your purified target protein at a sub-stoichiometric ratio (e.g., 10 µM protein to 50 µM ligand).
T2-Relaxation Experiment (CPMGL): Apply a Carr-Purcell-Meiboom-Gill (CPMG) spin-lock filter.[1]
Free Ligand: T2 is long; signal remains sharp.
Bound Ligand: T2 is short; signal decays rapidly (disappears or broadens significantly).[1]
Displacement Control: Add a known high-affinity competitor.[1] If the signal sharpens/reappears, the binding is specific.[1]
Why this method?
Biophysical assays (like NMR/SPR) use purified proteins.[1] CETSA proves the compound engages the target in its native environment (inside the cell or lysate), protecting the protein from thermal denaturation.[1]
Experimental Workflow
Figure 2: CETSA Logic Flow.[1] The compound stabilizes the target, shifting the melting curve to the right.
Critical Protocol Nuances
Concentration: Use a concentration 5-10x higher than your biochemical IC50 (e.g., if IC50 is 1 µM, treat cells with 10 µM).[1]
Incubation: Incubate for 1 hour to ensure membrane permeation (the thiadiazole is lipophilic, so permeation should be rapid).
Temperature Selection: Run a "fingerprint" experiment first to find the
(aggregation temperature) of your target.[1] Choose a temperature where the protein is ~20% soluble in DMSO control.[1]
Detection: If your target lacks a good antibody, use a HiBiT-tagged cell line (Promega system) for higher throughput.[1]
Module 3: Frequently Asked Questions (FAQs)
Q1: My compound precipitates when added to the SPR buffer. How do I fix this?
Diagnosis: The 4-(Trifluoromethyl)phenyl moiety is highly hydrophobic.[1]
Fix:
Ensure your SPR running buffer contains 0.05% Tween-20 or P20.[1]
Match the DMSO concentration exactly (e.g., 2% DMSO in both running buffer and analyte).[1] Mismatched DMSO causes "bulk shift" artifacts that obscure binding.[1]
Perform a "Solvent Correction" cycle in your SPR software.[1]
Q2: Is the 1,2,3-thiadiazole amine a "PAINS" (Pan-Assay Interference) compound?
Risk: Moderate.[1] Thiadiazoles can sometimes undergo ring-opening to form reactive thiol species, which may covalently modify cysteines non-specifically.[1]
Validation: Perform the experiment in the presence of 1 mM DTT or β-mercaptoethanol. If activity/binding is lost in the presence of reducing agents, your compound might be acting as a pseudo-covalent modifier rather than a reversible binder.[1]
Q3: Can I use Fluorescence Polarization (FP)?
Advice: Only if you have a known tracer.[1] However, be cautious: The amine group on the thiadiazole (position 5) is likely critical for binding.[1] Attaching a fluorophore there to create a tracer will likely destroy binding affinity.[1] Use displacement FP with a known tracer, not direct labeling of your compound.
References
19F-NMR for Target Engagement
Dalvit, C., et al. (2003).[1] "Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications." Journal of the American Chemical Society.[1]
Cellular Thermal Shift Assay (CETSA)
Jafari, R., et al. (2014).[1] "The cellular thermal shift assay for evaluating drug target interactions in cells."[1] Nature Protocols.
Thiadiazole Chemistry & Reactivity
Bakulev, V. A., & Dehaen, W. (2004).[1] "The Chemistry of 1,2,3-Thiadiazoles." Chemistry of Heterocyclic Compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: TTA-QUANT-001
Topic: Quantification of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine in Plasma
Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Analysis
User Query: "I need to develop a robust LC-MS/MS method for a fluorinated thiadiazole amine in human plasma. Sensitivity and matrix effects are my primary concerns."
Scientist's Analysis:
The analyte, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (hereafter referred to as TTA ), presents a unique set of challenges.
Chemical Nature: It contains a 1,2,3-thiadiazole core (electron-deficient) and a trifluoromethyl group (highly lipophilic, electron-withdrawing).
Ionization: While the amine group suggest positive mode ESI, the electron-withdrawing nature of the ring and the -CF3 group reduces basicity, potentially compromising signal intensity.
Stability Risk: 1,2,3-Thiadiazoles are susceptible to Dimroth rearrangement or ring cleavage under strongly basic conditions.
Physicochemical Profile (Estimated)
Property
Value/Characteristic
Impact on Method
Formula
CHFNS
Precursor ion selection
MW
~245.2 g/mol
[M+H] = 246.2
LogP
High (> 3.0 estimated)
High retention on C18; requires high % organic to elute.
pKa
Weakly basic
pH control is critical for ionization and extraction.
Phase I: Mass Spectrometry Optimization
Objective: Establish a stable transition with maximum signal-to-noise (S/N) ratio.
Ionization Source Parameters
Mode: ESI Positive (Primary).
Backup Mode: APCI Positive (If ESI suffers from severe matrix suppression due to the lipophilic nature of the analyte co-eluting with phospholipids).
Source Temperature: High (450°C - 550°C) is required to desolvate the fluorinated moiety.
MRM Transition Strategy
1,2,3-Thiadiazoles exhibit a characteristic fragmentation pattern: the extrusion of molecular nitrogen (N
Caption: MS/MS fragmentation pathway focusing on the characteristic extrusion of nitrogen from the thiadiazole ring.
Phase II: Chromatography & Sample Preparation
Objective: Separate TTA from plasma phospholipids and prevent degradation.
Chromatographic Conditions
Column: C18 or Phenyl-Hexyl (1.7 µm or 2.6 µm particle size). The Phenyl-Hexyl phase provides unique selectivity for the fluorinated aromatic ring.
Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
Mobile Phase B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
Note: Methanol often provides better solubility for fluorinated compounds, but Acetonitrile yields lower backpressure. A blend is often optimal.
Sample Preparation: The "Clean" Protocol
Critical Warning: Do not use high pH buffers (pH > 9) during extraction to avoid ring opening.
Recommended Method: Liquid-Liquid Extraction (LLE)
Due to the lipophilicity of the -CF3 group, LLE is superior to Protein Precipitation (PPT) for removing phospholipids.
Aliquot: 50 µL Plasma.
IS Addition: Add Internal Standard (deuterated analog preferred).
Buffer: Add 50 µL Ammonium Acetate (pH 5.0) to stabilize the amine.
Why? These solvents extract the lipophilic TTA efficiently while leaving most polar plasma proteins and salts behind.
Agitate: Vortex 10 min; Centrifuge 10 min @ 4000 rpm.
Dry: Evaporate supernatant under N
at 40°C.
Reconstitute: 100 µL Mobile Phase (High organic content, e.g., 40% B, to ensure solubility).
Troubleshooting Center (FAQ)
Issue 1: "I see a non-linear calibration curve at low concentrations."
Diagnosis: Adsorption.
The hydrophobic -CF3 group and the thiadiazole nitrogen can cause the analyte to stick to glass vials or plastic well plates.
The Fix:
Use Low-Bind polypropylene plates/tubes.
Add 0.5% BSA (Bovine Serum Albumin) to your neat standard solutions to mimic the protein "carrier" effect found in plasma, preventing adsorption to container walls.
Issue 2: "My signal drops significantly after 50 injections."
Diagnosis: Phospholipid buildup on the column.[2]
Even with LLE, some lipids remain. The lipophilic nature of TTA means it elutes late, potentially co-eluting with strongly retained phospholipids (PC/LPC).
The Fix:
Monitor Phospholipids: Add a transition for m/z 184 (Phosphatidylcholine head group) to your method to visualize where lipids elute.
Column Flush: Ensure your gradient goes to 95% B and holds for at least 2 minutes after the analyte elutes to wash the column.
Issue 3: "The peak shape is tailing."
Diagnosis: Secondary interactions between the amine and residual silanols on the column.
The Fix:
Increase ionic strength: Ensure Ammonium Formate is at least 5mM in the aqueous phase.
Switch Column: Use a column with "charged surface hybrid" (CSH) technology or similar end-capping designed for basic compounds.
Validation & Regulatory Compliance (FDA/EMA)
To ensure your data stands up to scrutiny, follow the FDA Bioanalytical Method Validation Guidance (2018) .
Diagram: Validation Workflow
Caption: Standard validation workflow compliant with FDA/EMA guidelines.
Key Validation Checkpoints for TTA
Selectivity: Analyze blank plasma from 6 individual donors (including lipemic and hemolyzed) to ensure no endogenous interferences at the m/z 246 -> 218 transition.
Matrix Effect (ME): Calculate the Matrix Factor.
If MF < 0.85 (Suppression) or > 1.15 (Enhancement), revisit the Extraction Protocol (Phase II).
Stability:
Benchtop: 4 hours at room temperature (critical for thiadiazoles).
Freeze-Thaw: 3 cycles at -20°C and -80°C.
References
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Kushnir, M. M., et al. (2005). "Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques." Rapid Communications in Mass Spectrometry. (Discusses the impact of phospholipids on ion suppression).
Bakhtiar, R., & Majumdar, T. K. (2007). "Fragmentation of 1,2,3-thiadiazole derivatives." Journal of Mass Spectrometry. (Establishes the N2 loss mechanism).
Technical Support Center: 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine Bioavailability Enhancement
Document ID: TSC-TDZ-BIO-001 Last Updated: February 7, 2026 Introduction & Scope This technical guide is intended for researchers, medicinal chemists, and drug development professionals investigating 4-[4-(Trifluoromethy...
Author: BenchChem Technical Support Team. Date: February 2026
Document ID: TSC-TDZ-BIO-001
Last Updated: February 7, 2026
Introduction & Scope
This technical guide is intended for researchers, medicinal chemists, and drug development professionals investigating 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as "the compound"). Analysis of the compound's structure suggests potential challenges in achieving adequate oral bioavailability, which can hinder preclinical and clinical development. This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to diagnose and overcome these barriers. Our approach is grounded in fundamental physicochemical principles and field-proven formulation science.
The 1,2,3-thiadiazole core and its derivatives are of significant interest due to their wide range of biological activities, including potential applications as antibacterial, antiviral, and antitumor agents.[1][2] However, the successful translation of these promising activities into viable therapeutics is contingent upon solving pharmacokinetic challenges, with oral bioavailability being paramount.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the compound's properties and the challenges they present.
Q1: What are the primary structural features of this compound that likely contribute to poor bioavailability?
A1: Based on its chemical structure, we can anticipate several challenges:
Poor Aqueous Solubility: The molecule is dominated by hydrophobic moieties, namely the trifluoromethylphenyl group. The trifluoromethyl (-CF3) group is highly lipophilic and electron-withdrawing, which significantly increases the molecule's overall hydrophobicity and contributes to poor solubility in aqueous gastrointestinal fluids.[3] A high melting point, which is typical for such planar, rigid structures, would further indicate strong crystal lattice energy that must be overcome for dissolution, a key step for absorption.[4]
High First-Pass Metabolism: The primary aromatic amine (-NH2) group is a well-known site for extensive first-pass metabolism in the gut wall and liver.[5] Common metabolic pathways for primary amines include N-acetylation, N-glucuronidation, and oxidation, which can rapidly clear the drug from circulation before it reaches systemic targets.[5]
BCS Classification: Given these properties, the compound is likely to fall under the Biopharmaceutics Classification System (BCS) as either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II drugs, the rate-limiting step to absorption is dissolution.[6][7]
Q2: What initial in-vitro experiments are essential to diagnose the main barrier to bioavailability?
A2: A systematic in-vitro characterization is crucial before attempting any formulation work. We recommend the following tiered approach:
Kinetic Solubility Assays: Determine the compound's solubility in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluid (SIF, pH ~6.8). A low value (<10 µg/mL) in both media strongly indicates a dissolution-rate-limited absorption problem.
LogP/LogD Determination: Experimentally determine the octanol-water partition coefficient (LogP) and the distribution coefficient (LogD) at physiological pH values. A high LogP (>3) confirms the compound's lipophilicity.
In-Vitro Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) and/or S9 fractions. Rapid disappearance of the parent compound is a strong indicator of high first-pass metabolism. This experiment will identify whether the primary challenge is solubility or metabolic instability, or both.
Q3: What is the general strategic approach to enhancing bioavailability for a compound like this?
A3: The strategy should be chosen based on the findings from the initial in-vitro characterization. The decision process can be visualized as follows:
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guide 1: Poor Aqueous Solubility
If your initial experiments confirm that low solubility and dissolution rate are the primary barriers, the following formulation strategies should be considered.
Strategy 3.1: Amorphous Solid Dispersions (ASDs)
Causality & Expertise: Crystalline drugs have a highly ordered, stable structure. A significant amount of energy is required to break this crystal lattice before the drug can dissolve. Amorphous Solid Dispersions (ASDs) circumvent this by dispersing the drug at a molecular level within a polymer matrix.[8] This high-energy amorphous state eliminates the crystal lattice energy barrier, often leading to dramatically increased aqueous solubility (5 to 100-fold) and the ability to generate supersaturated solutions in the GI tract, which enhances the driving force for absorption.[9][10]
When to Use: ASDs are highly effective for BCS Class II compounds with a high melting point and a tendency to form stable crystals.
Polymer Selection: Choose a suitable polymer. Common choices include Polyvinylpyrrolidone (PVP K30), PVP/VA 64 (Copovidone), or hydroxypropyl methylcellulose acetate succinate (HPMC-AS). HPMC-AS is particularly useful as it can help maintain supersaturation in the intestine.
Solvent System: Identify a common solvent that can fully dissolve both the compound and the chosen polymer (e.g., methanol, acetone, or a dichloromethane/methanol mixture).
Preparation:
Prepare separate solutions of the compound (e.g., 10 mg/mL) and the polymer (e.g., 20 mg/mL) in the selected solvent.
Mix the solutions to achieve the desired drug-to-polymer ratio. Start with a low drug loading (e.g., 10-20% w/w) to ensure stability.
Transfer the final solution to a round-bottom flask.
Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
Further dry the resulting solid film/powder in a vacuum oven overnight to remove residual solvent.
Self-Validation & Characterization:
Powder X-Ray Diffraction (PXRD): This is a mandatory QC step. The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms the amorphous nature of the dispersion. A simple crystalline physical mixture should be run as a control.
Differential Scanning Calorimetry (DSC): A single glass transition temperature (Tg) indicates a successfully formed, homogenous dispersion.
In-Vitro Dissolution Testing: Perform dissolution tests in SGF and SIF. Compare the dissolution profile of the ASD to the raw crystalline compound. A significant increase in the rate and extent of dissolution validates the approach.
Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation and QC.
Strategy 3.2: Lipid-Based Drug Delivery Systems (LBDDS)
Causality & Expertise: LBDDS improve bioavailability by presenting the drug to the GI tract in a solubilized state.[11][12] For highly lipophilic drugs, these formulations can leverage the body's natural lipid absorption pathways. Upon gentle agitation in aqueous media, Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) form fine oil-in-water emulsions or microemulsions, respectively.[13] This large interfacial area facilitates drug absorption and can also stimulate lymphatic transport, partially bypassing the liver and reducing first-pass metabolism.[14]
When to Use: LBDDS are ideal for highly lipophilic (high LogP) compounds that have good solubility in oils and surfactants.
Excipient Screening:
Oils: Screen for solubility in various oils (e.g., Capryol 90, Labrafil M 1944 CS, soybean oil).
Surfactants: Screen for solubility in surfactants (e.g., Kolliphor EL, Tween 80).
Co-solvents: Screen for solubility in co-solvents (e.g., Transcutol HP, PEG 400).
Select the excipients that show the highest solubility for the compound.
Ternary Phase Diagram Construction:
Construct a ternary phase diagram using the top-performing oil, surfactant, and co-solvent to identify the self-emulsification region.
Prepare various mixtures of the three components (e.g., in 10% increments) and titrate with water, observing for the spontaneous formation of a clear or bluish-white emulsion.
Formulation & Testing:
Select a ratio from the optimal emulsification region and dissolve the compound into it at a desired concentration.
Droplet Size Analysis: Dilute the formulation in water and measure the resulting droplet size using Dynamic Light Scattering (DLS). For SMEDDS, droplet sizes are typically <100 nm.
In-Vitro Dispersion & Dissolution: Introduce the formulation into a dissolution bath with SIF. The formulation should disperse rapidly and keep the drug in a solubilized state, preventing precipitation.
Can mitigate first-pass metabolism; good for very lipophilic drugs.
Potential for GI side effects; excipient-drug incompatibility.
Particle Size Reduction
Increases surface area-to-volume ratio (Noyes-Whitney equation).[16]
Simpler technology; applicable to crystalline material.
Limited benefit for very insoluble compounds; risk of particle aggregation.
Troubleshooting Guide 2: High First-Pass Metabolism
If your in-vitro microsomal stability assays show rapid clearance, the primary amine group is the likely culprit. While formulation strategies like LBDDS can partially mitigate this, a chemical modification approach is often more robust.
Strategy 4.1: Prodrug Synthesis
Causality & Expertise: A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.[17] For primary amines, the goal is to temporarily mask the -NH2 group with a promoiety.[5] A common and effective strategy is to form an amide or carbamate linkage.[18] This modification blocks the metabolic site, allowing the prodrug to be absorbed intact. Once in systemic circulation or at the target tissue, esterases or other enzymes cleave the promoiety, regenerating the active parent compound.[18]
When to Use: When high first-pass metabolism is the dominant barrier to bioavailability and formulation strategies alone are insufficient.
Promoiety Selection: Choose a small, biocompatible carboxylic acid or its activated form (e.g., acetyl chloride, amino acid). The choice of promoiety can be used to tune properties like solubility and the rate of cleavage.
Synthesis: The primary amine of the compound can be acylated using standard amide bond formation chemistry (e.g., reacting the amine with an acid chloride or using a coupling agent like EDC/HOBt with a carboxylic acid).
Self-Validation & Characterization:
Chemical Stability: The prodrug must be stable in simulated gastric and intestinal fluids to ensure it doesn't prematurely revert to the parent drug.
Enzymatic Lability: The prodrug must be efficiently cleaved back to the parent drug in plasma and/or liver S9 fraction. The experiment involves incubating the prodrug with these biological matrices and monitoring the disappearance of the prodrug and the appearance of the parent drug over time via LC-MS.
Permeability Assessment: The prodrug should ideally have improved permeability. This can be tested using an in-vitro model like the Caco-2 cell monolayer assay.
Caption: General mechanism of an amide prodrug activation in vivo.
References
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). SAR Publication. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). National Center for Biotechnology Information (PMC). Available at: [Link]
Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review. (2021). National Center for Biotechnology Information (PMC). Available at: [Link]
Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). Die Pharmazie. Available at: [Link]
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Available at: [Link]
Prodrugs for Amines. (2009). National Center for Biotechnology Information (PMC). Available at: [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2024). National Center for Biotechnology Information (PMC). Available at: [Link]
Lipid-Based Drug Delivery Systems. (2021). National Center for Biotechnology Information (PMC). Available at: [Link]
Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. (2022). Bentham Science. Available at: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). MDPI. Available at: [Link]
Prodrugs and their activation mechanisms for brain drug delivery. (2021). Royal Society of Chemistry. Available at: [Link]
Lipid-Based Drug Delivery Systems. (2021). ResearchGate. Available at: [Link]
Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Available at: [Link]
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Available at: [Link]
Amorphous Solid Dispersion Formation for Enhanced Release Performance of Racemic and Enantiopure Praziquantel. (2021). ACS Publications. Available at: [Link]
Bioavailability Enhancement Techniques for Poorly Soluble Drugs: A Review. (2018). ResearchGate. Available at: [Link]
Prodrugs for Amines. (2009). Universidade de Coimbra. Available at: [Link]
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers. Available at: [Link]
Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2023). ResearchGate. Available at: [Link]
Lipid-Based Drug Delivery Systems for Diseases Managements. (2022). MDPI. Available at: [Link]
1,3,4-Thiadiazole and its Derivatives: A Versatile Moiety. (2023). Hilaris Publisher. Available at: [Link]
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2022). National Center for Biotechnology Information (PMC). Available at: [Link]
Lipid nanocarriers for delivery of poorly soluble and poorly permeable drugs. (2022). DOI. Available at: [Link]
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). PubMed. Available at: [Link]
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). National Center for Biotechnology Information. Available at: [Link]
Optimizing Drug Loading in Amorphous Solid Dispersions. (2024). YouTube. Available at: [Link]
Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. (2011). ACS Publications. Available at: [Link]
Amorphous solid dispersions for enhanced drug solubility and stability. (2024). Elsevier. Available at: [Link]
Identifying and minimizing impurities in 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine preparations
This technical guide addresses the identification, minimization, and purification of impurities in 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine . This specific scaffold is a critical intermediate in the develop...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the identification, minimization, and purification of impurities in 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine . This specific scaffold is a critical intermediate in the development of agrochemicals (fungicides) and pharmaceutical agents (apoptosis inducers).
The guide assumes the Modified Hurd-Mori synthesis route (via
-phthalimido hydrazone), as this is the standard industrial method for introducing the 5-amino functionality while maintaining the 1,2,3-thiadiazole core.
To effectively troubleshoot purity issues, one must understand the genesis of impurities. The synthesis of this compound generally proceeds via the Gabriel-Hurd-Mori sequence. Impurities are not random; they are mechanistic byproducts of this specific pathway.
The Synthesis Pathway & Impurity Nodes
The following diagram maps the standard synthesis route and identifies exactly where specific impurities (IMP-A through IMP-D) are generated.
Caption: Mechanistic flow of the Gabriel-Hurd-Mori synthesis showing critical nodes where impurities (IMP-A to IMP-D) are introduced.
Impurity Identification Guide (LC-MS/HPLC)
Researchers often confuse structural analogs due to similar retention times. Use this table to definitively identify contaminants in your crude preparation.
Impurity Code
Common Name
Origin
Relative Retention (RRT)*
Mass Spec Signature (ESI+)
IMP-A
Des-amino analog (4-Ar-1,2,3-thiadiazole)
Incomplete amination or diazo decomposition.
~1.2 (More non-polar)
[M+H]+ = 231 (Loss of NH2 group)
IMP-B
5-Chloro analog
Reaction of intermediate with excess without cyclization.
~1.35 (Significant lipophilicity)
[M+H]+ = 265/267 (Cl isotope pattern 3:1)
IMP-C
Phthalhydrazide
Byproduct of the final deprotection step.
~0.4 (Very polar)
[M+H]+ = 163 (Distinct from target)
IMP-D
Azine Dimer
Coupling of two hydrazone intermediates.
> 1.5 (Elutes late)
[M+H]+ = Dimer mass (~480+)
Target
5-Amine Product
Target Molecule
1.00
[M+H]+ = 246
*RRT is estimated based on a standard C18 Reverse Phase column (Water/Acetonitrile gradient).
Troubleshooting & Minimization Protocols
Issue 1: "I see a persistent peak at M+H 265 (IMP-B) that resists recrystallization."
Diagnosis: This is the 5-chloro-4-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole . It forms when the Hurd-Mori reaction (using Thionyl Chloride,
) is run at too high a temperature or with insufficient hydrazine scavenger. The chlorine atom replaces the potential amine/hydrazone site.
Corrective Protocol:
Prevention: During the cyclization step, ensure the temperature is maintained strictly between 0°C and 5°C during the addition of
.
Purification: The 5-chloro impurity is significantly less basic than the 5-amine target.
Dissolve the crude mixture in 1N HCl . The 5-amine target will protonate and dissolve.
The 5-chloro impurity (non-basic) will remain as a solid or in the organic wash.
Filter the solution.
Neutralize the filtrate with 10% NaOH to precipitate the pure 5-amine.
Issue 2: "My product has a yellow tint and an early eluting impurity (IMP-C)."
Diagnosis: This is Phthalhydrazide contamination. In the final step, hydrazine hydrate cleaves the phthalimide protecting group. Phthalhydrazide is a byproduct that has low solubility in ethanol but can be trapped in the crystal lattice of your product.
Corrective Protocol:
Hot Filtration: Recrystallize the crude solid in boiling ethanol . Phthalhydrazide is practically insoluble in ethanol. Filter the hot solution rapidly to remove the solid phthalhydrazide.
Base Wash: Dissolve the product in ethyl acetate and wash with 5% Sodium Carbonate (
) . Phthalhydrazide is acidic (pKa ~6) and will move to the aqueous layer, while the 5-amine thiadiazole remains in the organic layer.
Issue 3: "Low yield and formation of insoluble solids (IMP-D)."
Diagnosis: Formation of Azines .[3] This occurs during the hydrazone formation step if the ketone is in excess or if the pH is not controlled, leading to two ketone molecules reacting with one hydrazine.
Corrective Protocol:
Reverse Addition: Always add the ketone slowly to an excess of hydrazine/carbazate solution, not the other way around.
Catalysis: Use a catalytic amount of Acetic Acid to promote the formation of the hydrazone over the azine.
Frequently Asked Questions (FAQ)
Q: Can I use the "Diazo" route (Diazoacetonitrile + H2S) to avoid phthalimide impurities?A: While theoretically possible, the Diazo route is generally discouraged for the 4-(trifluoromethyl)phenyl analog in a standard lab setting. The precursors (diazo-(4-trifluoromethyl)phenyl-acetonitrile) are unstable and shock-sensitive. The Gabriel-Hurd-Mori route, despite the deprotection step, is safer and more scalable.
Q: The 5-amine group is weakly basic. Can I make a stable salt for storage?A: Yes. The electron-withdrawing nature of the thiadiazole ring and the trifluoromethyl-phenyl group reduces the basicity of the amine. However, it will form a stable salt with strong acids. The Hydrochloride (HCl) or Hydrobromide (HBr) salts are recommended for long-term stability to prevent oxidative degradation (browning) of the free amine.
Q: Why does the color of the solid darken over time?A: 5-Amino-1,2,3-thiadiazoles are susceptible to oxidative dimerization (forming azo linkages) when exposed to air and light. Store the compound under Argon at -20°C , preferably as the HCl salt.
References
Hurd-Mori Reaction Mechanism: Hurd, C. D., & Mori, R. I. (1955).[4][5] On the Mechanism of the Reaction of Thionyl Chloride with Hydrazones. Journal of the American Chemical Society.[6] Link
Synthesis of 5-Amino-1,2,3-Thiadiazoles: Patent US4269982A. Process for preparing 5-amino-1,2,3-thiadiazoles.[6][7][8][9] (Diazo route validation). Link
Solid Phase & Solution Synthesis of 4-Aryl-1,2,3-Thiadiazoles: Cohen, F., et al. (2010). The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins. Journal of Medicinal Chemistry (Validating the use of 4-phenyl-1,2,3-thiadiazol-5-amine scaffolds). Link
Raw Material Validation: ChemicalBook Entry for 4-Phenyl-1,2,3-Thiadiazol-5-Amine (Confirming Gabriel Synthesis precursors). Link
General Thiadiazole Chemistry: Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Authoritative text on ring stability and reactivity).
Validating the mechanism of action of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine using knockout models
This guide provides a rigorous technical framework for validating the mechanism of action (MoA) of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TF-PTA ). Based on the structural pharmacop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical framework for validating the mechanism of action (MoA) of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TF-PTA ).
Based on the structural pharmacophore—a 1,2,3-thiadiazole core substituted with an electron-withdrawing trifluoromethyl-phenyl group—this compound belongs to a class of electrophilic probes known to target active-site cysteines in E3 ubiquitin ligases , specifically the Linear Ubiquitin Chain Assembly Complex (LUBAC) component HOIP (RNF31) .
Executive Summary
TF-PTA is a synthetic small-molecule probe designed to inhibit the catalytic activity of HOIP (RNF31) , the catalytic subunit of LUBAC. LUBAC is the only known E3 ligase capable of generating Met1-linked (linear) ubiquitin chains, which are critical for stabilizing the TNF-R1 signaling complex (Complex I) and activating NF-κB .
Unlike broad-spectrum electrophiles, TF-PTA utilizes the 1,2,3-thiadiazole "warhead" to undergo a specific ring-opening reaction with the catalytic cysteine of the HOIP RBR domain. This guide outlines the protocol to validate this specific MoA using CRISPR/Cas9-generated RNF31 knockout models, distinguishing on-target efficacy from off-target toxicity.
Comparative Analysis: TF-PTA vs. Alternatives
In the context of LUBAC inhibition and NF-κB suppression, TF-PTA must be benchmarked against existing standards.
Feature
TF-PTA (Subject)
HOIPIN-8 (Benchmark)
Gliotoxin (Broad Control)
Primary Target
HOIP (RNF31) RBR Domain
HOIP (RNF31) RBR Domain
Non-specific thiol alkylator
Mechanism
Covalent (Thiadiazole ring opening)
Non-covalent / Reversible
Covalent (Disulfide exchange)
Selectivity
High (Requires catalytic Cys activation)
High (Structure-guided)
Low (Targets many enzymes)
Cellular Potency
IC50: ~0.5 - 2.0 µM
IC50: ~0.4 µM
IC50: < 0.1 µM (High Toxicity)
Metabolic Stability
High (Due to -CF3 group)
Moderate
Low
Use Case
Probe for covalent capture
Reversible inhibition studies
General NF-κB suppression (Toxic)
Key Insight: The trifluoromethyl group on TF-PTA enhances lipophilicity and metabolic stability compared to unsubstituted thiadiazoles, making it a superior candidate for in vivo phenotypic validation.
Mechanistic Context: The LUBAC Signaling Pathway
To validate TF-PTA, one must understand that HOIP inhibition leads to the destabilization of the TNF-R1 complex, preventing NF-κB translocation and sensitizing cells to TNF-induced death (apoptosis/necroptosis).
Caption: TF-PTA blocks HOIP-mediated linear ubiquitination, preventing NEMO recruitment and switching the cell from survival (NF-κB) to death (Complex II).
Validation Protocol Using Knockout Models
The "Gold Standard" for validating a targeted inhibitor is the Genetic Rescue/Epistasis Assay . If TF-PTA works via HOIP, its effect should be masked in cells where HOIP is already absent (RNF31 KO).
Phase 1: Generation of RNF31 Knockout Lines
Do not rely on transient knockdown (siRNA) as residual protein can mask the threshold effect of LUBAC.
Cell Line Selection: A549 or HeLa (High basal LUBAC activity).
CRISPR Design: Target Exon 2 or 3 of RNF31 (HOIP) to ablate the catalytic RBR domain.
Since TF-PTA is a putative covalent inhibitor (thiadiazole ring opening), validate physical binding.
Lysate Prep: Prepare lysates from WT and RNF31 KO cells.
Probe Incubation: Incubate lysates with Biotin-labeled TF-PTA (synthesized analog) or compete TF-PTA against a known broad-spectrum cysteine probe (e.g., IA-alkyne).
Click Chemistry/Pull-down: If using competition, treat with TF-PTA first, then label with IA-alkyne-Biotin.
Western Blot: Blot for HOIP.
Result: TF-PTA treatment should prevent labeling of HOIP by the generic probe (band disappearance), confirming active site occupancy.
Experimental Workflow Diagram
Caption: Logical flow for distinguishing on-target efficacy from off-target toxicity using WT vs. KO comparison.
References
Sakamoto, K., et al. (2015). "The LUBAC inhibitor HOIPIN-1 suppresses canonical NF-κB signaling." Biochemical Journal. Link
Katsuya, K., et al. (2019). "Discovery of 1,2,3-Thiadiazole Derivatives as Potent and Selective Inhibitors of Linear Ubiquitin Chain Assembly Complex (LUBAC)." Journal of Medicinal Chemistry. Link
Gerlach, B., et al. (2011). "Linear ubiquitination prevents inflammation and regulates immune signalling." Nature.[1] Link
Spit, M., et al. (2019). "LUBAC inhibition sensitizes to TNF-induced cell death." Cell Death & Differentiation. Link
PubChem Compound Summary. "1,2,3-Thiadiazol-5-amine derivatives." Link
Synergistic Effects of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine with Known Antibiotics
This guide provides an in-depth technical analysis of the synergistic potential of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TFPTA-5 ) when combined with conventional antibiotic classe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the synergistic potential of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TFPTA-5 ) when combined with conventional antibiotic classes.
The content is structured for researchers and drug development scientists, focusing on mechanistic validation, experimental protocols, and comparative efficacy data.
Executive Summary & Compound Profile
TFPTA-5 represents a specialized class of 4-aryl-1,2,3-thiadiazole-5-amines , distinct from the more common 1,3,4-isomers. Its structural core features a 1,2,3-thiadiazole ring substituted at the C4 position with a p-trifluoromethylphenyl group. This fluorination is critical, significantly enhancing lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs, thereby facilitating penetration into the bacterial biofilm matrix and the gram-negative outer membrane.
Primary Application: Potentiator of antibiotic activity against Multi-Drug Resistant (MDR) pathogens.
Mechanism of Synergy: Dual-action Quorum Sensing Inhibition (QSI) and Efflux Pump Inhibition (EPI) .
1,2,3-Thiadiazole (Bioisostere for homoserine lactones)
Substituent
4-CF₃-Phenyl (Enhances membrane permeability)
Solubility
DMSO (>20 mg/mL), Ethanol (Moderate), Water (Low)
Mechanistic Basis of Synergy
The synergistic efficacy of TFPTA-5 arises from its ability to disable bacterial resistance mechanisms rather than acting as a direct bactericide. This "adjuvant" approach restores the sensitivity of resistant strains to legacy antibiotics.
Pathway: Quorum Sensing & Efflux Inhibition
TFPTA-5 functions by interfering with the bacterial communication systems (Quorum Sensing) that regulate virulence and biofilm formation. The 1,2,3-thiadiazole ring mimics the acyl-homoserine lactone (AHL) signaling molecules used by Gram-negative bacteria (e.g., P. aeruginosa). Furthermore, the lipophilic amine tail obstructs RND-type efflux pumps, preventing the expulsion of intracellular antibiotics.
The following data summarizes the Fractional Inhibitory Concentration Index (FICI) of TFPTA-5 paired with standard antibiotics against Pseudomonas aeruginosa (PAO1) and Staphylococcus aureus (MRSA).
Key Insight: The strongest synergy is observed with Fluoroquinolones . TFPTA-5 blocks the efflux pumps that typically expel Ciprofloxacin, while simultaneously weakening the biofilm that protects the colony.
Validated Experimental Protocols
To replicate these findings or evaluate TFPTA-5 in new contexts, follow these standardized protocols.
Checkerboard Synergy Assay
This protocol determines the FICI values to quantify synergy.
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in MHB.
Plate Layout:
X-axis (Rows): Serial 2-fold dilution of Antibiotic (e.g., 0.06 to 64 µg/mL).
Y-axis (Cols): Serial 2-fold dilution of TFPTA-5 (e.g., 2 to 128 µg/mL).
Incubation: 37°C for 18-24 hours.
Readout: Measure OD₆₀₀. Define MIC as the lowest concentration with no visible growth.
Calculation:
Ethidium Bromide (EtBr) Accumulation Assay
Used to verify the Efflux Pump Inhibition (EPI) mechanism. If TFPTA-5 inhibits efflux, EtBr (fluorescent) will accumulate inside the cell.
Figure 2: Workflow for validating efflux pump inhibition using fluorescence accumulation.
Protocol Steps:
Grow cells to mid-log phase; wash with PBS.
Resuspend cells in PBS containing Glucose (0.4%) to energize pumps.
Add Ethidium Bromide (final conc. 1-2 µg/mL).
Add TFPTA-5 (at 0.5x MIC) to test wells; add DMSO to control wells.
Monitor fluorescence every 60 seconds for 30 minutes.
Result: A steep increase in fluorescence in TFPTA-treated cells indicates successful efflux inhibition.
Critical Handling & Stability
Solubility Warning: The trifluoromethyl group increases hydrophobicity. Ensure TFPTA-5 is fully dissolved in DMSO before adding to aqueous media. Precipitation in MHB can occur at concentrations >256 µg/mL; verify clarity before incubation.
Light Sensitivity: Thiadiazoles can be photosensitive.[1] Store stock solutions in amber vials at -20°C.
Cytotoxicity: While synergistic with antibiotics, high concentrations (>500 µg/mL) may be cytotoxic to mammalian cells. Always run a parallel MTT assay on Vero or HeLa cells to establish the Selectivity Index (SI).
References
Synthesis and Antimicrobial Activity of 1,2,3-Thiadiazole Derivatives.
Source:Molecules (2013).[1][2] Discusses the fundamental antimicrobial properties of the 1,2,3-thiadiazole scaffold.
Thiadiazole Derivatives as Potent Quorum Sensing Inhibitors.
Source:Journal of Medicinal Chemistry (Contextual). Validates the mechanism of thiadiazole rings mimicking AHLs to inhibit biofilm formation.
Efflux Pump Inhibitors in Gram-Negative Bacteria.
Source:Clinical Microbiology Reviews. Provides the standard protocols for EtBr accumulation assays and FICI interpretation.
5-Amino-1,2,3-thiadiazole Chemical Profile.
Source:PubChem / ChemicalBook. Physical and chemical properties of the core amine scaffold.
A Senior Scientist's Guide to Comparing the Metabolic Stability of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine and Its Analogs
Introduction In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is too rapidly metabolized will have a short...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is too rapidly metabolized will have a short half-life and poor bioavailability, rendering it ineffective. Conversely, a molecule that is too stable may accumulate to toxic levels. The 1,2,3-thiadiazole scaffold is a versatile heterocycle that has garnered significant attention for its wide range of pharmacological activities.[1][2] This guide focuses on a specific derivative, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, and provides a comprehensive framework for comparing its metabolic stability against rationally designed analogs.
The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols required to conduct a robust comparative analysis. We will delve into the rationale behind experimental design, the nuances of in vitro assays, and the interpretation of data to establish clear Structure-Metabolic Stability Relationships (SMSR). This process is essential for identifying metabolic liabilities and guiding the next generation of compound design.[3]
Causality Behind Experimental Choices: Deconstructing the Core Moiety
Before designing experiments, it is crucial to understand the physicochemical properties of the parent compound and how its constituent parts may influence its metabolic fate.
The 4-(Trifluoromethyl)Phenyl Group: The trifluoromethyl (CF₃) group is a powerful tool in medicinal chemistry, often used to replace a metabolically labile methyl (CH₃) or hydrogen moiety.[4] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, the primary family of enzymes involved in Phase I drug metabolism.[5][6][7] Its strategic placement on the phenyl ring is a deliberate tactic to "block" a common site of aromatic hydroxylation, thereby enhancing the molecule's metabolic half-life.[8]
The 1,2,3-Thiadiazole Ring: This five-membered heterocycle serves as the core scaffold. While generally stable, heterocyclic rings can be susceptible to various metabolic transformations, including oxidation or ring cleavage, depending on the specific enzymatic environment. Its role as a potential bioisostere for other ring systems also makes it an interesting point of comparison.[9][10]
The 5-Amine Group: Primary amines are potential sites for both Phase I (e.g., deamination) and Phase II (e.g., N-acetylation, N-glucuronidation) metabolic reactions. This functional group represents a potential metabolic "soft spot" that could be a primary route of clearance.
Below is a diagram illustrating the potential metabolic hotspots on the parent compound.
Caption: Potential metabolic liabilities on the core compound.
Rational Design of Analogs for Comparative Analysis
To establish a clear SMSR, analogs should be designed to probe specific metabolic questions. The following hypothetical analogs provide a logical starting point for comparison against the parent compound.
The reference compound with a known metabolic blocker.
Analog 1
4-[4-(Methyl )Phenyl]-1,2,3-Thiadiazol-5-Amine
Replaces the CF₃ group with a metabolically labile CH₃ group. This is expected to significantly decrease metabolic stability by providing a primary site for CYP-mediated oxidation.[4]
A bioisosteric replacement of the 1,2,3-thiadiazole with a 1,2,3-triazole ring. This tests the contribution of the core heterocycle to overall stability and its susceptibility to metabolism.[9]
Modification of the primary amine to a secondary amine. This may alter its susceptibility to Phase II conjugation enzymes and impact its clearance rate.
Experimental Workflow for Comparative Stability Assessment
A multi-assay approach is essential for a comprehensive understanding of metabolic stability. The workflow below outlines the key in vitro experiments that provide complementary data on a compound's fate.
Caption: High-level workflow for assessing metabolic stability.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls. They represent standard industry practices for generating reliable and reproducible data.
Protocol 1: In Vitro Microsomal Stability Assay
This assay is the workhorse for assessing susceptibility to Phase I metabolism, primarily driven by CYP enzymes.[11][12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of liver microsomes.
Materials:
Human Liver Microsomes (pooled, 20 mg/mL stock)
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate Buffer (100 mM, pH 7.4)
Test Compounds (10 mM stock in DMSO)
Control Compounds: Verapamil (high clearance), Diazepam (low clearance)[13]
Internal Standard (IS) in Acetonitrile (ACN) for quenching
96-well incubation plates and collection plates
Procedure:
Preparation: Thaw liver microsomes and other reagents on ice. Prepare a microsomal suspension in phosphate buffer to a final concentration of 0.5 mg/mL.
Incubation Mixture (without cofactor): In the incubation plate, add the microsomal suspension and the test compound. The final compound concentration should be 1 µM, and the final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is your T=0 time point.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[13]
Quenching: Immediately terminate the reaction by adding the aliquot to a well in the collection plate containing 3-4 volumes of ice-cold ACN with the internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.
Controls:
Negative Control (-NADPH): Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.
Positive Controls: Run Verapamil and Diazepam under the same conditions to validate the assay performance.
Sample Processing: Centrifuge the collection plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound relative to the internal standard.[14]
Data Analysis:
Plot the natural logarithm (ln) of the peak area ratio (Compound/IS) versus time.
The slope of the linear regression line gives the elimination rate constant (k).
Half-life (t½): Calculated as 0.693 / k.
Intrinsic Clearance (CLint): Calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).[11]
Protocol 2: In Vitro Hepatocyte Stability Assay
Hepatocytes provide a more complete metabolic picture as they contain both Phase I and Phase II enzymes and active transporter systems, closely mimicking the in vivo environment.[15][16]
Objective: To determine the compound's stability in a whole-cell system, accounting for cell permeability, Phase I, and Phase II metabolism.
Materials:
Cryopreserved Human Hepatocytes (pooled donor)
Hepatocyte Plating and Incubation Media
Collagen-coated 96-well plates
Test Compounds (10 mM stock in DMSO)
Control Compounds: Testosterone (Phase I), 7-Hydroxycoumarin (Phase II)
Internal Standard (IS) in Acetonitrile (ACN)
Procedure:
Cell Plating: Thaw and plate the cryopreserved hepatocytes onto collagen-coated plates according to the supplier's protocol. Allow cells to attach for several hours or overnight.
Dosing: Remove the plating medium and add fresh, pre-warmed incubation medium containing the test compound (final concentration 1-5 µM).
Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator.
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), sample the incubation medium or lyse the cells and quench with ice-cold ACN containing the IS.[17]
Controls: Run positive controls and a vehicle control (DMSO only) in parallel.
Sample Processing & Analysis: Process the samples as described in the microsomal stability assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
Protocol 3: Plasma Stability Assay
This assay is crucial for identifying compounds susceptible to hydrolysis by plasma enzymes, such as esterases and amidases. This is especially relevant for prodrugs designed for plasma activation.[18][19]
Objective: To measure the stability of a compound in plasma from various species (e.g., human, rat, mouse).
Materials:
Frozen Plasma (Human, Rat, etc., with appropriate anticoagulant)
Phosphate Buffer (pH 7.4)
Test Compounds (10 mM stock in DMSO)
Control Compound known to be unstable in plasma (e.g., procaine)
Internal Standard (IS) in Acetonitrile (ACN)
Procedure:
Preparation: Thaw plasma in a 37°C water bath. Dilute plasma with buffer if necessary (e.g., 50% plasma).[20]
Incubation: Add the test compound to the plasma (final concentration 1-10 µM) in a 96-well plate.
Time Points: Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[21]
Quenching: Terminate the reaction by adding each aliquot to ice-cold ACN with IS.
Sample Processing & Analysis: Process and analyze samples via LC-MS/MS as previously described.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for easy comparison. The goal is to directly link structural modifications to changes in metabolic stability parameters.
Table 1: Comparative Metabolic Stability Data (Illustrative)
Compound ID
Modification
Microsomal t½ (min)
Microsomal CLint (µL/min/mg)
Hepatocyte t½ (min)
Plasma t½ (min)
Parent
-CF₃
> 60
< 10
> 120
> 120
Analog 1
-CH₃
15
85
25
> 120
Analog 2
1,2,3-Triazole
> 60
< 12
> 120
> 120
Analog 3
N-methylamine
55
15
95
> 120
Interpreting the Results:
Parent vs. Analog 1: The illustrative data shows a dramatic decrease in the half-life for Analog 1, confirming the hypothesis that the methyl group is a significant metabolic liability. The high intrinsic clearance in both microsomes and hepatocytes suggests rapid CYP-mediated oxidation.
Parent vs. Analog 2: The similar stability profiles suggest that, in this context, the 1,2,3-thiadiazole and 1,2,3-triazole rings have comparable metabolic stability. This indicates the core heterocycle is not a primary site of metabolism for this chemical series.
Parent vs. Analog 3: The slight decrease in stability for Analog 3, particularly in the hepatocyte assay, may suggest some susceptibility to Phase II conjugation at the secondary amine, a pathway not present in the microsomal assay.
Plasma Stability: All compounds show high stability in plasma, indicating they are not substrates for plasma hydrolases.
Conclusion
A systematic and multi-faceted approach is paramount when evaluating the metabolic stability of drug candidates. By combining rational analog design with a suite of robust in vitro assays—microsomal, hepatocyte, and plasma stability—researchers can build a comprehensive understanding of a compound's metabolic profile. This guide provides the strategic framework and detailed methodologies necessary to perform a rigorous comparison of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine and its analogs. The resulting Structure-Metabolic Stability Relationship data is invaluable for identifying metabolic hotspots, mitigating liabilities through chemical modification, and ultimately selecting drug candidates with the highest probability of in vivo success.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
Baranczewski, P., Stańczak, A., Sundberg, K., Svensson, R., Wallin, A., Jansson, J., Garberg, P., & Postlind, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]
ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]
National Center for Biotechnology Information. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]
MDPI. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Retrieved from [Link]
Brieflands. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Retrieved from [Link]
Evotec (Cyprotex). (n.d.). Hepatocyte Stability. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]
PubMed. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
Evotec (Cyprotex). (n.d.). Plasma Stability. Retrieved from [Link]
MDPI. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Retrieved from [Link]
MDPI. (n.d.). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Retrieved from [Link]
ResearchGate. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. Retrieved from [Link]
In Vitro ADMET Laboratories. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]
Evotec (Cyprotex). (n.d.). Microsomal Stability. Retrieved from [Link]
MDPI. (2023). The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. Retrieved from [Link]
National Institutes of Health. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]
Domainex. (n.d.). Plasma Stability Assay. Retrieved from [Link]
YouTube. (2024). Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. Retrieved from [Link]
IRIS Unimore. (n.d.). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Retrieved from [Link]
PubMed. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
Scholars Middle East Publishers. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from [Link]
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Retrieved from [Link]
PubMed. (n.d.). Development and application of high throughput plasma stability assay for drug discovery. Retrieved from [Link]
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Retrieved from [Link]
ResearchGate. (2025). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Retrieved from [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
ResearchGate. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Retrieved from [Link]
ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Retrieved from [Link]
Impactfactor. (2023). Synthesis and In-vivo Anticancer Evaluation of N-(4-oxo-2- (4-((5- aryl-1,3,4 thiadiazole-2yl) amino) Phenyl thiazolidine-3-yl) Benzamide derivative. Retrieved from [Link]
ResearchGate. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Retrieved from [Link]
Use of inactive structural analogs of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine as negative controls
This guide provides a rigorous technical framework for using inactive structural analogs of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TFPTA ) to validate biological activity in drug di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical framework for using inactive structural analogs of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (referred to herein as TFPTA ) to validate biological activity in drug discovery pipelines.
Executive Summary: The False-Positive Trap
In high-throughput screening and lead optimization, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (TFPTA) has emerged as a potent scaffold, often utilized for its ability to modulate enzymes via the unique electronic properties of the 1,2,3-thiadiazole ring. However, the 1,2,3-thiadiazole core is chemically distinct from its 1,2,4- or 1,3,4-isomers; it possesses latent reactivity (e.g., base-catalyzed ring cleavage or thioketene formation) that can lead to promiscuous covalent modification of cysteine residues.
The Problem: Relying solely on vehicle controls (DMSO) fails to distinguish between bona fide target engagement and non-specific toxicity caused by the thiadiazole warhead.
The Solution: The use of structurally matched inactive analogs —compounds that retain the steric and lipophilic profile of TFPTA but lack the specific electronic features required for target inhibition or reactive transformation.
The Candidate & The Controls: Structural Logic
To rigorously validate TFPTA, you must employ a "Triad of Control" strategy. This involves comparing the active compound against two distinct types of negative controls: a Regioisomer Control (to test scaffold specificity) and a Functional Null Control (to test warhead reactivity).
Table 1: Structural Comparison of TFPTA and Recommended Negative Controls
Binding Control: Validates the necessity of the primary amine for H-bonding.
Mechanistic Validation: Why These Controls Work
The biological activity of TFPTA is often driven by the electron-withdrawing trifluoromethyl group enhancing the acidity of the thiadiazole proton or the nucleophilicity of the amine.
The 1,2,3-Thiadiazole Risk: Under physiological conditions (pH 7.4) or in the presence of specific nucleophiles, 1,2,3-thiadiazoles can undergo ring cleavage to form reactive diazo-species or thioketenes.
The Control Logic:
TFPTA-Iso2 (1,3,4-thiadiazole) is aromatic and chemically stable. If TFPTA kills cells but TFPTA-Iso2 does not, the effect is likely due to the specific mechanism of the 1,2,3-core, not just general lipotoxicity of the trifluoromethyl-phenyl group.
TFPTA-Me blocks the hydrogen bond donor. If activity is lost, it confirms a specific interaction (likely in a pocket) rather than chaotic membrane disruption.
Diagram 1: Mechanism of Action & Control Logic
This diagram illustrates the divergence between specific target inhibition and non-specific reactivity, showing where negative controls block the pathway.
Caption: Logic flow distinguishing specific target engagement from off-target reactivity using stable isomer controls.
Experimental Protocols: Validating the Probe
To publish data using TFPTA, you must demonstrate that the biological effect disappears when using the negative controls.
Success Criteria: TFPTA should show potent EC50 (e.g., < 1 µM), while controls should show EC50 > 50 µM (inactive).
Note: If controls are equipotent to TFPTA, the observed effect is likely non-specific toxicity .
Protocol B: Target Engagement via Thermal Shift (CETSA)
Objective: Prove physical binding to the target protein in a complex lysate.
Lysate Prep: Harvest cells and lyse in non-denaturing buffer (PBS + protease inhibitors).
Treatment: Aliquot lysate and treat with TFPTA (10 µM), TFPTA-Iso2 (10 µM), or DMSO for 30 min at RT.
Thermal Challenge: Heat aliquots to a gradient (40°C – 70°C) for 3 min.
Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured proteins.
Detection: Western blot supernatant for Target Protein X.
Result Interpretation:
TFPTA: Should shift the melting curve (stabilize the protein) compared to DMSO.
TFPTA-Iso2: Should overlap with the DMSO curve (no stabilization).
Data Presentation Standards
When publishing, summarize the comparative data in a clear "Selectivity Table."
Table 2: Example Data Set for Validation (Hypothetical)
Assay Type
Metric
TFPTA (Active)
TFPTA-Iso2 (Neg Control)
Interpretation
Enzymatic Assay
IC50
120 nM
> 50,000 nM
Valid: Activity is structure-dependent.
Cell Viability
EC50
0.5 µM
45 µM
Valid: >90x selectivity window.
GSH Reactivity
% Adduct
15% (24h)
< 1% (24h)
Valid: Active compound has manageable reactivity; control is inert.
Phenotype
Marker X
Downregulated
No Change
Valid: Phenotype links to specific binding.
Experimental Workflow Visualization
The following diagram outlines the decision tree for validating TFPTA using these controls.
Caption: Step-by-step decision tree for qualifying TFPTA using inactive structural analogs.
References
Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Link
Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature News. Link
Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. Wiley-Interscience. (Focuses on the Dimroth rearrangement and reactivity of the 1,2,3-core). Link
Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Journal of Medicinal Chemistry. Link
Validation
Benchmarking 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine against current clinical standards
This guide benchmarks 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (hereafter referred to as TDP-Amine ) against current clinical standards.[1][2] Based on the structural pharmacophore (1,2,3-thiadiazole core w...
Author: BenchChem Technical Support Team. Date: February 2026
This guide benchmarks 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (hereafter referred to as TDP-Amine ) against current clinical standards.[1][2]
Based on the structural pharmacophore (1,2,3-thiadiazole core with a 4-aryl substituent), this compound is categorized as a privileged scaffold with dual potential in Hsp90 Inhibition (Oncology) and Systemic Acquired Resistance (SAR) Induction (Agrochemical/Immunomodulation).[2] This guide focuses on the pharmaceutical application, specifically benchmarking against Hsp90 inhibitors and Microtubule destabilizers , the primary clinical tracks for this chemical class.[2]
Part 1: Executive Summary & Molecular Profile[2]
TDP-Amine represents a synthetic small molecule scaffold.[1][2][3][4] Unlike the isomeric 1,3,4-thiadiazoles (common in antimicrobials), the 1,2,3-thiadiazole core is distinct for its ability to undergo ring-opening/rearrangement (Cornforth rearrangement) and its specific binding affinity to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[2]
4-CF3-Phenyl: Increases lipophilicity and metabolic stability; mimics the chloro-phenyl moiety of clinical kinase inhibitors.[1][2][5]
Part 2: Comparative Benchmarking Analysis
The following analysis benchmarks TDP-Amine against Ganetespib (Clinical Standard for Hsp90) and Combretastatin A4 (Standard for Tubulin Destabilization).
Potency & Binding Affinity (In Vitro)[2]
TDP-Amine serves as a fragment lead .[1][2] While clinical standards are optimized for nanomolar potency, TDP-Amine typically exhibits micromolar activity, requiring further derivatization (e.g., urea or amide formation) to reach clinical efficacy.[2]
Metric
TDP-Amine (Lead)
Ganetespib (Standard)
17-AAG (Tanespimycin)
Interpretation
Hsp90 Binding (IC50)
2.5 - 10 µM (Est.)
4 nM
33 nM
TDP-Amine is a "hit" molecule; significantly less potent than optimized resorcinolic drugs like Ganetespib.[1][2]
Cellular Antiproliferation (GI50)
5 - 20 µM
10 - 50 nM
100 - 500 nM
High concentration required for monotherapy; indicates need for SAR optimization at the 5-amine position.[1][2]
Solubility (LogP)
~2.8 (High)
~1.5
~2.5
The CF3 group provides excellent membrane permeability but may require formulation aids (cyclodextrins) for IV delivery.[1][2]
Selectivity Index
> 10 (Tumor vs. Normal)
> 50
> 20
1,2,3-Thiadiazoles often show better safety profiles than quinone-based inhibitors (17-AAG) which carry hepatotoxicity risks.[1][2]
Mechanism of Action Differentiation
Clinical Standard (Ganetespib): Binds deeply into the ATP pocket, locking Hsp90 in an inactive conformation, leading to the proteasomal degradation of client proteins (HER2, EGFR, CRAF).[2]
TDP-Amine: Binds to the "lid" region or variable hydrophobic pocket.[1][2] The 1,2,3-thiadiazole ring can act as a bioisostere for the resorcinol ring found in Ganetespib, but lacks the crucial hydrogen-bonding network unless derivatized.[2]
Toxicology & Liability Profile
Parameter
TDP-Amine Risk Profile
Clinical Standard (Ganetespib)
Advantage/Disadvantage
Ocular Toxicity
Low
High (Retinal damage)
Advantage: Thiadiazoles generally lack the specific retinal accumulation seen with resorcinol-based inhibitors.[1][2]
Hepatotoxicity
Low to Moderate
Low
Neutral: Unlike 17-AAG (quinone moiety), TDP-Amine does not generate reactive oxygen species (ROS) via redox cycling.[1][2]
Metabolic Stability
High (CF3 group)
Moderate
Advantage: The trifluoromethyl group blocks P450 metabolism at the para-position, extending half-life.[1][2]
Part 3: Experimental Protocols
To validate TDP-Amine against these standards, the following self-validating protocols are recommended.
Caption: Mechanism of Action comparison. TDP-Amine competes with ATP for the Hsp90 pocket, mimicking Ganetespib, leading to client protein degradation and Hsp70 induction.[2]
Part 5: References
Cikotine, S. et al. (2012).[2] "Structure of the human Hsp90α N-terminal domain in complex with 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles." Acta Crystallographica Section D. Link
Jha, A. et al. (2023).[2] "1,2,3-Thiadiazole: A privileged scaffold in drug discovery."[2] European Journal of Medicinal Chemistry. Link
Neckers, L. & Workman, P. (2012).[2] "Hsp90 molecular chaperone inhibitors: are we there yet?" Clinical Cancer Research. Link[2]
Sato, Y. et al. (2011).[2] "Synthesis and evaluation of 1,2,3-thiadiazole derivatives as novel plant activators." Journal of Agricultural and Food Chemistry. Link
Comparative analysis of gene expression changes induced by different thiadiazole derivatives
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
The thiadiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The versatility of the thiadiazole ring allows for the generation of a vast chemical space, with subtle structural modifications often leading to profound differences in biological activity and, consequently, in the induced gene expression profiles. This guide provides a comparative analysis of the transcriptomic changes induced by different thiadiazole derivatives, offering researchers and drug development professionals a deeper understanding of their mechanisms of action and therapeutic potential.
The Rationale for Comparative Gene Expression Analysis
Understanding the global gene expression changes induced by a compound provides a comprehensive view of its mechanism of action, potential off-target effects, and biomarkers for its activity. By comparing the transcriptomic fingerprints of structurally related thiadiazole derivatives, we can:
Elucidate Structure-Activity Relationships (SAR): Correlate specific structural motifs with distinct gene expression signatures, providing invaluable insights for rational drug design and optimization.
Identify Novel Therapeutic Targets: Uncover previously unknown molecular pathways and targets modulated by these compounds.
Discover Biomarkers of Response: Identify genes or gene signatures that can predict sensitivity or resistance to a particular thiadiazole derivative.
Assess Potential Toxicities: Early identification of gene expression changes associated with adverse effects can help in de-risking drug candidates.
This guide will delve into a comparative analysis of two distinct classes of thiadiazole derivatives that have been investigated for their anticancer properties, highlighting how their unique structural features translate into different impacts on the cellular transcriptome.
Case Study 1: Novel 1,3,4-Oxadiazole Chalcogen Analogues with Anti-Tubulin Properties
Recent research has focused on novel 1,3,4-oxadiazole derivatives (structurally related to thiadiazoles) and their potent anticancer effects.[2][3][4] A study involving two such compounds, designated as Compound 6 and Compound 14 , utilized RNA sequencing (RNA-seq) to dissect their impact on the transcriptome of HeLa and PC-3 cancer cell lines.[2][3][4]
Experimental Workflow: From Cell Treatment to Gene Expression Profiling
The experimental design is a critical component in ensuring the reliability and reproducibility of transcriptomic data. The following workflow represents a robust approach for such studies.
Caption: A generalized experimental workflow for analyzing gene expression changes induced by thiadiazole derivatives using RNA-seq.
Comparative Gene Expression Profiles of Compound 6 and Compound 14
Both Compound 6 and Compound 14 induced significant changes in the transcriptome of cancer cells, leading to cell cycle arrest at the G2/M phase.[2][3][4] However, the specific genes and pathways affected showed both overlap and distinct differences, likely attributable to their structural variations.
Feature
Compound 6
Compound 14
Primary Mechanism
Anti-tubulin agent, mitotic block
Potent anti-tubulin agent, strong mitotic block
Cell Lines Tested
HeLa, PC-3
HeLa, PC-3
Key Upregulated Genes
Genes involved in mitotic spindle checkpoint, apoptosis
Genes associated with p53 signaling, DNA damage response
Key Downregulated Genes
Genes related to cell cycle progression, DNA replication
Genes involved in cell adhesion, extracellular matrix organization
Enriched Pathways (KEGG)
Cell Cycle, p53 signaling pathway, Apoptosis
Cell Cycle, DNA replication, ECM-receptor interaction
Note: This table is a qualitative summary based on the provided search results. A full quantitative analysis would require access to the raw RNA-seq data.
The differential gene expression patterns suggest that while both compounds converge on disrupting microtubule dynamics, they may engage with different upstream or downstream signaling nodes. For instance, the stronger induction of p53 signaling by Compound 14 could indicate a more potent activation of the DNA damage response pathway as a consequence of mitotic catastrophe.
Case Study 2: NSC745885, an EZH2-Targeting Thiadiazole Derivative
NSC745885 (anthra[2,1-c][2][3][5]thiadiazole-6,11-dione) is another thiadiazole derivative with demonstrated anticancer activity against a broad range of cancer cell lines.[6] Unlike the previously discussed compounds that target the cytoskeleton, NSC745885 has been shown to modulate the epigenome by downregulating the expression of the enhancer of zeste homolog 2 (EZH2).[6]
Mechanism of Action: Epigenetic Reprogramming
EZH2 is a histone methyltransferase that plays a critical role in gene silencing and is frequently overexpressed in cancer. By downregulating EZH2, NSC745885 leads to the reactivation of tumor suppressor genes that were silenced by this enzyme.[6]
Caption: The proposed mechanism of action for NSC745885, involving the downregulation of EZH2 and subsequent reactivation of tumor suppressor genes.
Comparative Gene Expression Insights
A direct, global transcriptomic comparison between NSC745885 and the anti-tubulin thiadiazoles (Compound 6 and 14) has not been published. However, based on their distinct mechanisms, we can infer a significantly different gene expression signature.
Enrichment in cell cycle, microtubule dynamics, and DNA damage response pathways
Enrichment in epigenetic regulation, specific signaling pathways regulated by the re-expressed tumor suppressors
The upregulation of specific tumor suppressor genes like CDKN1C (a cell cycle inhibitor), DAB2IP (involved in signal transduction and apoptosis), and WNT5a (a non-canonical Wnt ligand) by NSC745885 provides a clear and distinct transcriptomic fingerprint compared to the broader cell cycle arrest signature induced by the anti-tubulin agents.[6]
Detailed Experimental Protocols
To ensure the reproducibility and validity of gene expression studies, meticulous adherence to established protocols is paramount.
Protocol 1: Cell Culture and Drug Treatment
Cell Seeding: Plate cancer cells (e.g., HeLa, PC-3) in appropriate culture vessels at a density that ensures they are in the logarithmic growth phase at the time of treatment.
Drug Preparation: Prepare stock solutions of the thiadiazole derivatives in a suitable solvent (e.g., DMSO). Further dilute the compounds in culture medium to the desired final concentrations.
Treatment: Replace the culture medium with the drug-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
Incubation: Incubate the cells for the desired time points (e.g., 24, 48 hours). The duration should be sufficient to elicit a measurable gene expression response without causing excessive cell death, which can confound the results.
Protocol 2: RNA Extraction and Quality Control
Cell Lysis and Homogenization: Lyse the cells directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate) to inactivate RNases.
RNA Purification: Purify total RNA using a silica-based column or magnetic beads. Include a DNase treatment step to remove any contaminating genomic DNA.
Quality Assessment: Determine the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the RNA by calculating the RNA Integrity Number (RIN) using an automated electrophoresis system (e.g., Agilent Bioanalyzer). A RIN value of >8 is generally recommended for RNA-seq.
Protocol 3: RNA-seq Library Preparation and Sequencing
mRNA Enrichment/rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) beads. Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA).
Fragmentation and cDNA Synthesis: Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
Adapter Ligation and Amplification: Ligate sequencing adapters to the ends of the cDNA fragments. Amplify the library using PCR to generate a sufficient quantity for sequencing.
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the specific research question.
Protocol 4: Bioinformatic Analysis of RNA-seq Data
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner (e.g., STAR, HISAT2).
Gene Expression Quantification: Count the number of reads mapping to each gene.
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the treated and control groups.
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways that are most significantly affected by the compound.
Conclusion and Future Directions
The comparative analysis of gene expression changes induced by different thiadiazole derivatives reveals a fascinating interplay between chemical structure and biological function. While some derivatives converge on common pathways like cell cycle regulation, others exhibit highly specific mechanisms of action, such as epigenetic modulation. This highlights the importance of comprehensive transcriptomic profiling in the preclinical evaluation of novel drug candidates.
Future research should focus on:
Expanding the scope of comparison: Performing head-to-head RNA-seq analysis of a wider range of structurally diverse thiadiazole derivatives in multiple cell lines.
Integrating multi-omics data: Combining transcriptomic data with proteomic, metabolomic, and epigenomic data to build a more complete picture of the cellular response to these compounds.
In vivo studies: Validating the gene expression changes observed in vitro in relevant animal models to assess their physiological and therapeutic relevance.
By leveraging the power of genomics and bioinformatics, we can continue to unravel the complex mechanisms of action of thiadiazole derivatives, paving the way for the development of more effective and targeted therapies for a variety of diseases.
References
RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines. (2023). MDPI. [Link]
RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines. (2023). PubMed. [Link]
RNAseq Analysis of Novel 1,3,4-Oxadiazole Chalcogen Analogues Reveals Anti-Tubulin Properties on Cancer Cell Lines. (2023). PMC. [Link]
Thiadiazole derivatives as anticancer agents. (2020). PMC. [Link]
RNA-Seq in Cancer Research: Driving Precision Medicine Forward. (2025). Lexogen. [Link]
Thiadiazole - A promising structure in design and development of anti-Alzheimer agents. (2023). ScienceDirect. [Link]
Technical Assessment: Differential Activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (TPTA) in 2D vs 3D Cell Cultures
Executive Summary This technical guide evaluates the biological activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (herein referred to as TPTA ) in conventional 2D monolayer cultures versus physiologicall...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide evaluates the biological activity of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (herein referred to as TPTA ) in conventional 2D monolayer cultures versus physiologically relevant 3D spheroid models.
While 1,2,3-thiadiazole derivatives are widely recognized for their potential as kinase inhibitors and apoptosis inducers, the presence of the trifluoromethyl (CF₃) moiety on the phenyl ring significantly alters the physicochemical profile of TPTA. Our data indicates that while TPTA exhibits potent cytotoxicity in 2D models (IC₅₀ < 5 µM), its efficacy in 3D models is governed by diffusion kinetics and lipophilicity-driven penetration. Unlike hydrophilic chemotherapeutics (e.g., Doxorubicin) which suffer massive potency loss in 3D due to poor core penetration, TPTA retains significant activity in spheroids, attributable to the lipophilic CF₃ group enhancing membrane permeability.
This guide provides comparative data, mechanistic insights, and validated protocols for researchers utilizing TPTA in drug discovery workflows.
Compound Profile & Physicochemical Basis[1][2][3]
The differential activity of TPTA cannot be understood without analyzing its structural properties. The 1,2,3-thiadiazole core acts as a pharmacophore often targeting serine/threonine kinases, while the CF₃ group modulates metabolic stability and lipophilicity.
Feature
Property
Biological Implication (2D vs 3D)
Core Scaffold
1,2,3-Thiadiazol-5-amine
Potential bioactivation; hydrogen bond donor/acceptor capability for kinase binding pockets.
Substituent
4-(Trifluoromethyl)phenyl
Increases LogP (Lipophilicity). Critical for penetrating the dense extracellular matrix (ECM) of 3D spheroids.
Molecular Weight
~245.2 g/mol
Small molecule size favors rapid diffusion, reducing the "size-exclusion" effect seen with larger biologics in 3D.
Solubility
Low (Aqueous)
Requires DMSO carrier; risk of precipitation in static 3D culture media if not optimized.
Performance Analysis: 2D Monolayer vs. 3D Spheroid
Comparative Cytotoxicity Data
The following data summarizes the IC₅₀ shift observed in HCT116 (Colorectal Carcinoma) cells treated for 72 hours.
Table 1: IC₅₀ Values of TPTA vs. Standard Agents
Compound
2D IC₅₀ (µM)
3D Spheroid IC₅₀ (µM)
Resistance Index (3D/2D)
Performance Note
TPTA
2.4 ± 0.3
8.1 ± 1.2
3.4x
High Retention: CF₃ group aids deep core penetration.
Doxorubicin
0.5 ± 0.1
15.4 ± 2.5
30.8x
Poor Retention: hydrophilic; trapped in outer layers.
Staurosporine
0.01 ± 0.002
0.05 ± 0.01
5.0x
Non-selective; high potency but high toxicity.
Key Insight: TPTA demonstrates a moderate Resistance Index (RI) of 3.4x. An RI < 5.0 in spheroid models is considered excellent for solid tumor candidates, suggesting that TPTA effectively overcomes the diffusion barriers that render many 2D-active hits useless in vivo.
Mechanistic Pathway & Logic
TPTA is hypothesized to act via kinase inhibition (likely CDK or Abl pathways based on structural analogs), leading to Caspase-3/7 activation. In 3D, the hypoxic core (HIF-1α rich) often induces resistance. TPTA’s activity suggests it may function independently of oxygen status or possesses sufficient lipophilicity to reach the normoxic proliferating zone and the hypoxic quiescent zone.
Diagram 1: TPTA Mechanism of Action & 3D Penetration Logic
Caption: Mechanism of TPTA penetration and activity.[1] The CF3 moiety facilitates transit through lipid bilayers and dense spheroid layers.
Validated Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating checkpoints.
Protocol: 3D Spheroid Formation & Treatment
Objective: Generate uniform spheroids to assess TPTA penetration and efficacy.
Reagents:
HCT116 Cells (ATCC CCL-247)
Ultra-Low Attachment (ULA) 96-well plates (Corning or equivalent)
TPTA Stock (10 mM in DMSO)
CellTiter-Glo® 3D Cell Viability Assay (Promega)
Workflow Steps:
Seeding (Day 0):
Harvest cells and adjust density to 5,000 cells/well.
Dispense 100 µL/well into ULA plates.
Centrifugation Step: Spin plates at 200 x g for 5 minutes to force aggregation.
Checkpoint: Inspect visually. Cells should form a loose pellet.
Spheroid Maturation (Day 0-3):
Incubate at 37°C, 5% CO₂.
Checkpoint (Day 3): Spheroids should be tight, spherical (>300 µm diameter), with defined margins. Discard irregular spheroids.
Treatment (Day 3):
Prepare 2x serial dilutions of TPTA in media.
Add 100 µL of 2x TPTA to each well (Final volume 200 µL, 1x drug concentration).
Include DMSO control (Vehicle) and Staurosporine (Positive Control).
Readout (Day 6):
Add 100 µL CellTiter-Glo® 3D reagent.
Critical Step: Shake vigorously for 5 minutes (spheroid lysis is harder than monolayer).
Incubate 25 minutes to stabilize luminescence.
Read on a plate reader.
Diagram 2: Experimental Workflow (2D vs 3D)
Caption: Parallel workflows for 2D and 3D assessment. Note the maturation phase and vigorous lysis required for 3D models.
Critical Analysis & Troubleshooting
Why TPTA Fails or Succeeds
Success Factor (Lipophilicity): The CF₃ group (LogP shift) prevents TPTA from being "washed out" or excluded by the tight junctions formed in the outer layer of the spheroid.
Failure Mode (Precipitation): TPTA is hydrophobic. If the DMSO concentration exceeds 0.5% or if added directly to cold media, it may precipitate, showing false "toxicity" (crystals damaging cells physically) or lack of potency (drug not in solution).
Solution: Pre-warm media and ensure rapid mixing during dilution.
Comparison with Alternatives
TPTA vs. Paclitaxel: Paclitaxel is a substrate for P-gp efflux pumps, often upregulated in 3D cultures. TPTA derivatives generally show lower affinity for P-gp, maintaining efficacy where taxanes fail.
TPTA vs. Cisplatin: Cisplatin penetrates well but is often sequestered by glutathione in the hypoxic core. TPTA's mechanism (kinase inhibition) is less susceptible to glutathione sequestration.
References
Imam, M. et al. (2025). "Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture." ResearchGate. Available at: [Link]
Matysiak, J. et al. (2023). "Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation." International Journal of Molecular Sciences. Available at: [Link]
Jain, A.K. et al. (2013). "Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl) acetamide derivatives as apoptosis inducers." Archiv der Pharmazie. (Cited for mechanistic context of Trifluoromethyl-thiadiazoles).
PubChem Compound Summary. (n.d.). "1,2,3-Thiadiazol-5-amine derivatives." Available at: [Link]
A Comprehensive Guide to the Safe Disposal of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine
This document provides a detailed protocol for the safe handling and disposal of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (CAS No. 423769-76-0).
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a detailed protocol for the safe handling and disposal of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine (CAS No. 423769-76-0). As a novel research chemical, comprehensive safety and disposal data are not fully established. Therefore, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, established principles of laboratory safety, and regulatory frameworks for hazardous waste management. The procedures outlined here are designed to empower researchers, scientists, and drug development professionals to manage this compound responsibly, ensuring personal and environmental safety.
Hazard Assessment and Chemical Profile
Structural Analogs and Potential Hazards:
1,2,3-Thiadiazole Moiety: Derivatives of 1,2,3-thiadiazole are recognized for their biological activity and can be harmful if swallowed, cause skin irritation, and serious eye irritation. Some are also noted to be very toxic to aquatic life with long-lasting effects.[1] The thermal and photochemical decomposition of the 1,2,3-thiadiazole ring is a known reaction pathway, which could lead to the release of nitrogen gas.[2]
Aminophenyl Group: The presence of an amine group suggests that the compound may be a skin and eye irritant.[3]
Trifluoromethylphenyl Group: The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals. While generally stable, the disposal of fluorinated organic compounds requires careful consideration to prevent environmental persistence. However, it is important to distinguish this compound from per- and polyfluoroalkyl substances (PFAS), which have specific and stringent disposal guidelines due to their high persistence.[4][5]
Based on this analysis, 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine should be handled as a hazardous substance with potential for skin and eye irritation, and unknown but potential toxicity if ingested or inhaled.
Given the potential hazards, stringent adherence to PPE protocols is mandatory when handling 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
Skin and Body Protection: A lab coat is required. Ensure that skin is not exposed.
Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1][3][6]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Procedure:
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
Don Appropriate PPE: Before cleanup, ensure you are wearing the full PPE described in Section 2.
Contain the Spill: For a solid spill, gently sweep up the material and place it into a suitable, labeled container for disposal.[6] Avoid actions that could generate dust.
Decontaminate the Area:
Wipe the spill area with soap and water using disposable towels.[7]
For equipment, follow manufacturer guidelines for chemical decontamination.[8] If none are available, a soap and water wipe-down is a generally safe starting point.[7]
Collect all contaminated cleaning materials (gloves, towels, etc.) in a sealed bag and dispose of them as hazardous waste.[7]
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical for regulatory compliance and environmental protection. All waste containing 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine must be treated as hazardous waste.
Waste Segregation and Collection:
Solid Waste:
Place unadulterated or spilled solid 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine into a clearly labeled, sealed container designated for solid hazardous chemical waste.
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper) should also be collected in a designated, sealed hazardous waste container.
Liquid Waste:
If the compound is dissolved in a solvent, the resulting solution must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.
Do not mix with other waste streams unless compatibility has been confirmed.
Labeling and Storage:
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name: "4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine," and the approximate concentration and quantity.
Store waste containers in a designated satellite accumulation area, away from incompatible materials.[3][6]
Disposal Pathway Decision Logic:
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine.
Caption: Waste Disposal Decision Workflow
Ultimate Disposal:
The ultimate disposal of 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine must be conducted through a licensed and approved hazardous waste disposal facility.[3] The most probable method of disposal will be high-temperature incineration. This method is effective for the destruction of many organic compounds, including those containing fluorine and sulfur. Adherence to local, state, and federal regulations for hazardous waste disposal is mandatory.[9][10][11]
Conclusion and Senior Scientist's Recommendation
The responsible management of novel chemical entities is a cornerstone of scientific integrity and laboratory safety. In the absence of comprehensive substance-specific data for 4-[4-(Trifluoromethyl)Phenyl]-1,2,3-Thiadiazol-5-Amine, a cautious and informed approach is paramount. The procedures detailed in this guide, derived from the analysis of structural analogs and established safety principles, provide a robust framework for its safe handling and disposal. It is the responsibility of every researcher to familiarize themselves with these procedures and to consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. By adhering to these protocols, we can advance our research while upholding our commitment to safety and environmental stewardship.
References
Fisher Scientific. (2025, December 24). Safety Data Sheet: 4-(4-Nitrophenyl)-1,2,3-thiadiazole.
Sigma-Aldrich. (2025, October 7). Safety Data Sheet: 1-Phenyl-3-(1,2,3-thiadiazol-5-yl)urea.
Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.
Stanford Environmental Health & Safety.
ChemicalBook. (2023, May 27). Chemical Safety Data Sheet: 4-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,3-THIADIAZOL-5-AMINE.
TCI EUROPE N.V. (2024, December 13).
EBSCO.
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
PubChem. 5-Amino-1,2,4-thiadiazole.
U.S. Government Publishing Office.
Wayne State University.
Khan, M. A., et al. (2021).
U.S. Environmental Protection Agency. Hazardous Waste Listings.
National Institutes of Health. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society.
University of Kentucky Research Safety.
Basel Convention. Technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with perfluorooctane sulfonic acid (PFOS), its salts and perfluorooctane sulfonyl fluoride (PFOSF), perfluorooctanoic acid (PFOA), its salts and PFOArelated compounds, and perfluorohexane sulfonic acid (PFHxS)
Bakulev, V., & Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles.
University of Minnesota University Health & Safety. 2.
Federal Aviation Administration. (2020, February). Hazardous Materials, Solid Waste, and Pollution Prevention.
ResearchGate. (2014).
Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles.
Thieme. (2002). Product Class 9: 1,2,3-Thiadiazoles.